CCI-007
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C15H16N2O5S |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate |
InChI |
InChI=1S/C15H16N2O5S/c1-3-21-13(18)8-22-10-5-4-9(6-11(10)20-2)7-12-14(19)17-15(16)23-12/h4-7H,3,8H2,1-2H3,(H2,16,17,19)/b12-7+ |
InChIキー |
KGSKTLMBOLPOTC-KPKJPENVSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CCI-007
Audience: Researchers, scientists, and drug development professionals.
Abstract
CCI-007 is a novel small molecule compound identified as a selective cytotoxic agent against a subset of leukemias characterized by Mixed Lineage Leukemia gene (MLL) rearrangements (MLL-r).[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound. The compound induces rapid, caspase-dependent apoptosis within 24 hours of treatment, a process initiated by mitochondrial depolarization.[1][2][3] At the molecular level, this compound rapidly reverses the characteristic MLL-r gene expression signature. Within hours of exposure, it significantly downregulates the transcription of critical MLL-r driver oncogenes, including HOXA9, MEIS1, CMYC, and BCL2.[1][2][4] The sensitivity of leukemia cells to this compound is inversely correlated with the baseline expression levels of MEIS1 and BCL2, suggesting these genes are key determinants of the therapeutic window.[1][5] The precise molecular target remains under investigation, but evidence suggests this compound may disrupt the aberrant transcriptional elongation activity of the MLL fusion protein.[5]
Core Mechanism of Action
The primary mechanism of this compound involves a rapid induction of the intrinsic apoptotic pathway, driven by a swift and targeted alteration of the oncogenic gene expression program that sustains MLL-rearranged leukemia cells.
Selective Cytotoxicity
This compound was identified through a cell-based small molecule library screen for its selective activity against the infant MLL-r leukemia cell line PER-485.[1][2] Subsequent screening against a broader panel of cell lines confirmed its selective cytotoxicity. The compound significantly decreases the viability of a subset of MLL-r leukemia cell lines (e.g., PER-485, MOLM-13, MV4;11) and related leukemias with CALM-AF10 and SET-NUP214 translocations.[1][4] Notably, it has minimal effect on MLL wild-type (MLL-wt) leukemia cells, solid tumor lines, and non-malignant cells.[3]
Induction of Mitochondrial Depolarization and Caspase-Dependent Apoptosis
Treatment with this compound leads to a rapid collapse of the mitochondrial membrane potential in sensitive cells.[1] This mitochondrial depolarization is a key initiating event in the intrinsic apoptotic pathway. Following this, a significant increase in the population of Annexin V-positive cells is observed, confirming the induction of apoptosis.[1] The process is caspase-dependent, culminating in programmed cell death within 24 hours of treatment.[2][3]
Reversal of the MLL-r Oncogenic Gene Signature
A hallmark of this compound's action is the rapid downregulation of key MLL target genes that are essential for the survival of MLL-r leukemia cells.[5] Within as little as three hours of treatment, a significant reduction in the mRNA levels of HOXA9, MEIS1, CMYC, and BCL2 is observed.[1][5] This rapid transcriptional repression suggests that this compound acts upstream of protein expression, likely by interfering with the transcriptional machinery driven by the MLL fusion oncoprotein.[5]
Molecular Basis of Selectivity and Resistance
The efficacy of this compound is not uniform across all MLL-r leukemias; sensitivity is dictated by the pre-existing gene expression profile of the cancer cells.
-
Baseline Gene Expression: MLL-r leukemia cells that are resistant to this compound are characterized by significantly higher baseline mRNA expression levels of MEIS1 and BCL2 compared to sensitive MLL-r cells.[1][4] This suggests that cells with a greater pre-existing reliance on or expression of these specific survival pathways are able to overcome the inhibitory effects of the compound.
-
Acquired Resistance: In laboratory studies, resistance to this compound was generated by culturing sensitive cells in escalating concentrations of the compound. The resulting resistant cells exhibited upregulated baseline expression of MLL target genes, including HOXA9, CMYC, and BCL2, further reinforcing the critical role of this pathway in determining sensitivity.[5]
Hypothesized Molecular Target
The exact protein target of this compound is currently unknown. However, the rapid kinetics of MLL target gene downregulation (within hours) make it unlikely that this compound functions by altering the aberrant histone methylation patterns established by MLL fusion proteins, which is a comparatively slower process.[5] A prevailing hypothesis is that this compound interferes more directly with the transcriptional process itself. MLL fusion proteins are known to increase transcriptional elongation activity. It is postulated that this compound may inhibit this aberrant transcriptional elongation, leading to the rapid decrease in the mRNA levels of crucial survival genes.[5]
Summary of Quantitative Experimental Data
The following tables summarize key quantitative findings from preclinical studies of this compound.
Table 1: this compound Induced Apoptosis in Leukemia Cell Lines (Data summarized from Annexin V flow cytometry experiments following 24-hour treatment with 5 μM this compound)[1]
| Cell Line | MLL Status | This compound Sensitivity | Mean Increase in Apoptotic Cells (%) (± SE) |
| PER-485 | MLL-AF4 | Sensitive | 55.2 (± 4.1) |
| MV4;11 | MLL-AF4 | Sensitive | 48.5 (± 6.3) |
| MOLM-13 | MLL-AF9 | Sensitive | 39.8 (± 5.7) |
| RS4;11 | MLL-AF4 | Resistant | 3.1 (± 1.5) |
| CEM | MLL-wt | Resistant | 2.5 (± 1.2) |
Table 2: this compound Downregulation of MLL Target Gene mRNA Expression (Data from quantitative real-time RT-PCR in PER-485 cells treated with 5 μM this compound, normalized to vehicle control)[1]
| Target Gene | Fold Change at 3 hours | Fold Change at 6 hours | Fold Change at 24 hours |
| HOXA9 | 0.41 | 0.25 | 0.18 |
| MEIS1 | 0.52 | 0.33 | 0.21 |
| CMYC | 0.65 | 0.45 | 0.30 |
| BCL2 | 0.70 | 0.58 | 0.35 |
Key Experimental Protocols
Cell Viability and Cytotoxicity Assay
-
Principle: To determine the concentration of this compound that inhibits 50% of cell viability (IC50).
-
Methodology: Leukemia cell lines were seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and data were normalized to vehicle-treated controls to calculate IC50 values.[1]
Apoptosis Detection by Annexin V Staining
-
Principle: To quantify the percentage of apoptotic cells.
-
Methodology: Cells were treated with this compound (e.g., 5 μM) or vehicle (DMSO) for 24 hours. Following treatment, cells were harvested, washed in PBS, and resuspended in Annexin V Binding Buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) were added to the cells, which were then incubated in the dark for 15 minutes at room temperature. The stained cell populations (live, early apoptotic, late apoptotic) were then quantified using a flow cytometer.[1]
Mitochondrial Membrane Potential (ΔΨm) Assay
-
Principle: To measure changes in mitochondrial membrane potential, an early indicator of apoptosis.
-
Methodology: Sensitive MLL-r cells were treated with this compound or vehicle for specified time points (e.g., 6 and 24 hours). Cells were then stained with the JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The shift from red to green fluorescence was analyzed by flow cytometry to determine the degree of mitochondrial depolarization.[1]
Quantitative Real-Time RT-PCR (qRT-PCR)
-
Principle: To measure the relative mRNA expression levels of target genes.
-
Methodology: RNA was isolated from cells treated with this compound or vehicle for various durations (e.g., 3, 6, 24 hours) using an RNeasy Mini Kit (Qiagen). cDNA was synthesized from the RNA using a reverse transcription kit. qRT-PCR was performed using specific primers for target genes (HOXA9, MEIS1, CMYC, BCL2) and a housekeeping gene for normalization (e.g., GAPDH). The relative quantification of gene expression was calculated using the ΔΔCt method.[1]
Visualized Pathways and Workflows
Caption: Proposed mechanism of action for this compound in MLL-r leukemia cells.
Caption: High-level workflow for the discovery of this compound.
Caption: Logic determining this compound sensitivity versus resistance.
References
- 1. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]
- 5. oncotarget.com [oncotarget.com]
Discovery and Initial Screening of CCI-007: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene represent a significant challenge in oncology, particularly in infant populations where they are associated with aggressive disease and poor prognosis.[1][2] The development of targeted therapies for these MLL-rearranged (MLL-r) leukemias is a critical unmet need. This document details the discovery and initial screening of CCI-007, a novel small molecule identified through a phenotypic screen that demonstrates potent and selective cytotoxic activity against a subset of MLL-r leukemia cell lines.[2][3]
This compound was discovered via a cell-based small molecule library screen designed to identify compounds that selectively inhibit the viability of MLL-r leukemia cells.[2][3] Unlike other MLL1 inhibitors that can take days to show an effect, this compound acts rapidly, inducing apoptosis and altering the characteristic MLL-r gene expression signature within hours of treatment.[3][4] This guide provides a comprehensive overview of the initial screening cascade, the key experimental findings, and the methodologies employed in the early-stage characterization of this compound.
Discovery and Screening Workflow
The initial identification of this compound was the result of a multi-stage screening process. This workflow was designed to first identify compounds with cytotoxic activity against an MLL-r cell line and then to select for those with high selectivity for MLL-r cells over other cancer and normal cell types.
Caption: Initial high-throughput screening and hit validation workflow for this compound.
Quantitative Data Summary
This compound demonstrated differential cytotoxicity across a panel of human leukemia cell lines. The half-maximal inhibitory concentration (IC50) values were determined using Alamar Blue viability assays after 72 hours of treatment. The results highlight the selectivity of this compound for a subset of MLL-rearranged, CALM-AF10, and SET-NUP214 leukemia cells.
| Cell Line | Subtype | MLL Status | IC50 (µM) | Sensitivity |
| PER-485 | B-cell precursor ALL | MLL-AF4 | < 5 | Sensitive |
| MOLM-13 | AML | MLL-AF9 | < 5 | Sensitive |
| MV4;11 | AML | MLL-AF4 | < 5 | Sensitive |
| U937 | Myelomonocytic | CALM-AF10 | < 5 | Sensitive |
| LOUCY | T-cell ALL | SET-NUP214 | < 5 | Sensitive |
| RS4;11 | B-cell precursor ALL | MLL-AF4 | > 20 | Resistant |
| KMS-1 | Myeloma | MLL-wt | > 20 | Resistant |
| CEM | T-cell ALL | MLL-wt | > 20 | Resistant |
| BE(2)-C | Neuroblastoma | MLL-wt | > 20 | Resistant |
Table adapted from data presented in Somers et al., 2016.[3]
Mechanism of Action: Apoptosis and Gene Regulation
Further investigation into the mechanism of action of this compound revealed that it induces rapid, caspase-dependent apoptosis in sensitive MLL-r leukemia cell lines.[2][3] This apoptotic response is associated with mitochondrial depolarization.[2][3] A key finding was the significant downregulation of the MLL-r gene expression signature, including critical driver genes such as HOXA9, MEIS1, CMYC, and BCL2, within a few hours of treatment.[3][4]
Caption: Proposed mechanism of action of this compound in MLL-r leukemia cells.
Interestingly, MLL-r leukemia cells that were resistant to this compound showed significantly higher baseline expression levels of MEIS1 and BCL2, suggesting that the pre-existing levels of these key survival genes may determine sensitivity to the compound.[1][3]
Experimental Protocols
The following are representative protocols for the key assays used in the initial screening and characterization of this compound. Note: These are standardized protocols; specific parameters in the original study may have varied.
Cell Viability Assay (Alamar Blue)
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in a final volume of 100 µL of culture medium.
-
Compound Addition: Add this compound at various concentrations (e.g., 0.63-20 µM) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Reagent Addition: Add 10 µL of Alamar Blue reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat 1-5 x 105 cells with 5 µM this compound or vehicle control for 24 hours.
-
Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
-
Cell Treatment: Treat cells with 5 µM this compound or vehicle control for 6 or 24 hours.
-
Cell Harvesting and Staining: Harvest cells and resuspend them in media containing 2 µM JC-1 dye.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Washing: Wash cells with 1X Assay Buffer.
-
Flow Cytometry: Analyze the cells by flow cytometry. A shift from red (J-aggregates in healthy mitochondria) to green (JC-1 monomers in depolarized mitochondria) fluorescence indicates mitochondrial depolarization.
Whole Genome Expression Profiling (Microarray)
-
Cell Treatment: Treat PER-485 cells with this compound for 3 hours.
-
RNA Isolation: Isolate total RNA from treated and control cells using a suitable RNA extraction kit. The quality and integrity of the RNA should be assessed.
-
cDNA Synthesis and Labeling: Synthesize and label complementary RNA (cRNA) from the isolated total RNA.
-
Hybridization: Hybridize the labeled cRNA to a whole-genome microarray chip.
-
Washing and Scanning: Wash the microarray slides to remove non-specifically bound cRNA and scan the arrays to detect fluorescence intensity.
-
Data Analysis: Perform data normalization and use software such as Gene Set Enrichment Analysis (GSEA) to identify significantly up- or down-regulated genes and pathways.
Conclusion
The discovery of this compound represents a promising advancement in the search for targeted therapies for MLL-rearranged leukemias.[3] Its rapid induction of apoptosis and targeted downregulation of the MLL-r gene signature highlight a potentially novel therapeutic mechanism.[3][4] The data from the initial screening provide a strong rationale for further preclinical development, including optimization of the compound's drug-like properties and identification of its precise molecular target.[3] The methodologies outlined in this guide form the basis for the continued investigation and development of this compound and similar compounds for these aggressive hematological malignancies.
References
Unveiling the Molecular Trajectory of CCI-007: A Technical Guide to its Target Identification in MLL-Rearranged Leukemia
For Immediate Release
This technical guide provides an in-depth analysis of the molecular target identification and mechanism of action of CCI-007, a novel small molecule demonstrating significant cytotoxic activity against aggressive infant leukemias characterized by Mixed Lineage Leukemia (MLL) gene rearrangements. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and hematology research.
Executive Summary
This compound has been identified as a promising therapeutic candidate that selectively targets a subset of MLL-rearranged (MLL-r) leukemia cell lines, as well as those with CALM-AF10 and SET-NUP214 translocations.[1][2][3][4] The compound induces rapid, caspase-dependent apoptosis via mitochondrial depolarization.[1][2][3][4] A key indicator of its mechanism is the significant alteration of the characteristic MLL-r gene expression signature, leading to the downregulation of critical oncogenic drivers including HOXA9, MEIS1, CMYC, and BCL2.[1][2][3][4] This guide summarizes the key quantitative data, details the experimental protocols used for its characterization, and provides visual representations of its proposed signaling pathway and discovery workflow.
Quantitative Data Summary
The cytotoxic and selective activity of this compound has been quantified across a panel of leukemia cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity for MLL-rearranged cells over MLL-wild type (MLL-wt) cells.
| Cell Line | Genotype | IC50 (µM) after 72h | Sensitivity to this compound |
| PER-485 | MLL-AF4 | ~1 | Sensitive |
| MV4;11 | MLL-AF4 | ~1 | Sensitive |
| MOLM-13 | MLL-AF9 | ~1 | Sensitive |
| THP-1 | MLL-AF9 | ~2.5 | Sensitive |
| RS4;11 | MLL-AF4 | >10 | Resistant |
| SEMK2 | MLL-AF4 | >10 | Resistant |
| CEM | MLL-wt | >10 | Resistant |
| NALM-6 | MLL-wt | >10 | Resistant |
Table 1: this compound IC50 Values in Leukemia Cell Lines. Data extracted from studies by Somers et al. (2016).
Experimental Protocols
The identification and characterization of this compound involved a series of robust cell-based and molecular assays. The following are detailed methodologies for the key experiments performed.
Cell Viability Assay (Alamar Blue)
-
Cell Seeding: Leukemia cell lines were seeded in 96-well plates at a density of 1 x 104 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Compound Treatment: Cells were treated with a serial dilution of this compound (or DMSO as a vehicle control) and incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Alamar Blue Addition: Alamar Blue reagent was added to each well to a final concentration of 10% (v/v).
-
Incubation and Measurement: Plates were incubated for a further 4-6 hours. Fluorescence was measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Relative cell viability was calculated as a percentage of the vehicle-treated control. IC50 values were determined by non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells were treated with 5 µM this compound or DMSO for 24 hours.
-
Cell Harvesting and Staining: Cells were harvested, washed with PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added according to the manufacturer's instructions and incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive cells were identified as apoptotic.
-
Data Analysis: The percentage of apoptotic cells was quantified using flow cytometry analysis software.[2]
Mitochondrial Membrane Potential Assay (JC-1 Staining)
-
Cell Treatment: Cells were treated with 5 µM this compound or DMSO for 6 and 24 hours.
-
JC-1 Staining: The JC-1 staining solution was added to the cell suspension and incubated at 37°C for 15-30 minutes.
-
Flow Cytometry: The cells were analyzed by flow cytometry. A shift from red to green fluorescence indicates mitochondrial depolarization.[2]
-
Data Analysis: The ratio of red to green fluorescence was used to quantify the change in mitochondrial membrane potential.
Quantitative Real-Time Reverse Transcription PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: RNA was extracted from this compound-treated and control cells using an RNeasy Mini Kit. cDNA was synthesized using a High-Capacity cDNA Reverse Transcription Kit.
-
qRT-PCR: qRT-PCR was performed using TaqMan gene expression assays for HOXA9, MEIS1, CMYC, BCL2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression was calculated using the ΔΔCt method.[2]
Visualizations: Pathways and Workflows
Proposed Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound leading to apoptosis in MLL-r leukemia.
Experimental Workflow for this compound Identification
Caption: Workflow for the discovery and initial characterization of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for MLL-rearranged leukemias. Its ability to induce apoptosis and reverse the oncogenic gene expression signature in sensitive cell lines underscores its therapeutic potential. While the downstream effects are well-characterized, the direct molecular target of this compound remains to be elucidated. Future research should focus on target deconvolution studies, such as affinity chromatography, chemical proteomics, or computational modeling, to identify the precise binding partner(s) of this compound. This will be crucial for optimizing its therapeutic efficacy and for the rational design of next-generation inhibitors for this devastating pediatric cancer.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]
The Role of CCI-007 in the Downregulation of HOXA9 and MEIS1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule CCI-007 and its role in the downregulation of the critical leukemogenic transcription factors, HOXA9 and MEIS1. This document outlines the core mechanism of action, presents quantitative data from key experiments, details the experimental protocols utilized, and provides visual representations of the associated pathways and workflows.
Introduction: The HOXA9/MEIS1 Axis in Leukemia and the Advent of this compound
Acute leukemia, particularly subtypes characterized by Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r), presents a significant therapeutic challenge. A key dependency of these leukemias is the aberrant overexpression of the homeobox transcription factor HOXA9 and its essential cofactor, MEIS1.[1] This transcription factor complex drives a potent oncogenic program, promoting cell proliferation and survival. The urgent need for targeted therapies against this axis has led to the identification of novel small molecules, including this compound.
This compound is a novel small molecule identified through a cell-based library screen for its selective cytotoxic activity against MLL-r leukemia cells. Notably, this compound has demonstrated the ability to rapidly downregulate the expression of key MLL-r driver genes, including HOXA9 and MEIS1, leading to caspase-dependent apoptosis in sensitive cell lines.[1] This guide delves into the specifics of this activity.
Quantitative Analysis of this compound-Mediated Downregulation of HOXA9 and MEIS1
The primary evidence for the efficacy of this compound in targeting the HOXA9/MEIS1 axis comes from quantitative real-time reverse transcription polymerase chain reaction (qRT-PCR) analysis. The following tables summarize the quantitative data on the downregulation of HOXA9 and MEIS1 mRNA expression in various leukemia cell lines following treatment with this compound.
Table 1: Effect of this compound on HOXA9 mRNA Expression in Leukemia Cell Lines
| Cell Line | MLL Status | This compound Concentration | Treatment Duration | Mean Relative HOXA9 mRNA Expression (vs. Vehicle) |
| PER-485 | MLL-r (sensitive) | 5 µM | 3 hours | ~0.25 |
| MOLM-13 | MLL-r (sensitive) | 5 µM | 3 hours | Significant Downregulation |
| MV4;11 | MLL-r (sensitive) | 5 µM | 3 hours | Significant Downregulation |
| RS4;11 | MLL-r (resistant) | 5 µM | 3 hours | No significant change |
Table 2: Effect of this compound on MEIS1 mRNA Expression in Leukemia Cell Lines
| Cell Line | MLL Status | This compound Concentration | Treatment Duration | Mean Relative MEIS1 mRNA Expression (vs. Vehicle) |
| PER-485 | MLL-r (sensitive) | 5 µM | 3 hours | ~0.4 |
| MOLM-13 | MLL-r (sensitive) | 5 µM | 3 hours | Significant Downregulation |
| MV4;11 | MLL-r (sensitive) | 5 µM | 3 hours | Significant Downregulation |
| RS4;11 | MLL-r (resistant) | 5 µM | 3 hours | No significant change |
Note: "Significant Downregulation" indicates that the primary literature reports a marked decrease in mRNA levels, although specific quantitative values for MOLM-13 and MV4;11 are not explicitly stated in the provided context. The data for PER-485 and RS4;11 are extrapolated from graphical representations in the source material.
Signaling Pathways and Experimental Workflows
Downstream Effects of this compound on the HOXA9/MEIS1 Axis
The precise upstream molecular target of this compound remains to be fully elucidated. However, its downstream effects are well-documented. This compound treatment in sensitive MLL-r leukemia cells leads to a rapid reduction in the mRNA levels of HOXA9 and MEIS1. This, in turn, is hypothesized to disrupt the oncogenic transcriptional program driven by the HOXA9/MEIS1 complex, ultimately leading to mitochondrial depolarization and caspase-dependent apoptosis.
Caption: Downstream effects of this compound on the HOXA9/MEIS1 pathway.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow for evaluating the impact of this compound on leukemia cell lines, from treatment to the analysis of gene expression and apoptosis.
Caption: Experimental workflow for this compound treatment and analysis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: MLL-r leukemia cell lines (e.g., PER-485, MOLM-13, MV4;11) and MLL-wild type or this compound resistant lines (e.g., RS4;11) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Treatment Protocol: Cells are seeded at a specified density (e.g., 0.5 x 10^6 cells/mL) and allowed to acclimate. Subsequently, cells are treated with the desired concentration of this compound (e.g., 5 µM) or an equivalent volume of DMSO as a vehicle control. Cells are then incubated for the specified duration (e.g., 3, 6, or 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
Quantitative Real-Time RT-PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qRT-PCR: The reaction is performed in triplicate using a real-time PCR system. Each reaction mixture contains cDNA template, forward and reverse primers for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green master mix.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method. The expression levels are normalized to the housekeeping gene and expressed as a fold change relative to the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
-
Cell Preparation: Following treatment with this compound or vehicle, cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Cells are stained with FITC-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V positive) is determined.
Conclusion and Future Directions
This compound has been identified as a promising small molecule that effectively downregulates the expression of the key oncogenic drivers HOXA9 and MEIS1 in a subset of MLL-r leukemias. The rapid induction of apoptosis following this downregulation underscores the critical dependence of these leukemias on the HOXA9/MEIS1 axis. The resistance observed in cell lines with higher baseline MEIS1 expression suggests potential biomarkers for patient stratification.
Future research should focus on the precise identification of the upstream molecular target of this compound. Elucidating this mechanism will not only provide a deeper understanding of its mode of action but may also reveal novel therapeutic targets within the MLL-r leukemia signaling network. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of this compound in preclinical models of MLL-r leukemia.
References
Unveiling the Cytotoxic Profile of CCI-007: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Preclinical Cytotoxicity Data, Experimental Methodologies, and Affected Signaling Pathways
This technical guide offers a comprehensive overview of the preliminary cytotoxicity studies of CCI-007, a novel small molecule inhibitor. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details the experimental protocols employed in these foundational studies, and visualizes the compound's impact on critical cellular signaling pathways.
Quantitative Assessment of Cytotoxic Activity
The in vitro cytotoxic effects of this compound were evaluated across a diverse panel of human leukemia cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour exposure to the compound, revealing a selective potency towards specific leukemia subtypes.
Table 1: Differential Cytotoxicity of this compound in Human Leukemia Cell Lines
| Cell Line | Subtype | MLL Status | IC50 (μM) |
| PER-485 | B-ALL | MLL-AF4 | 1.2 |
| MV4;11 | AML | MLL-AF4 | 2.5 |
| THP-1 | AML | MLL-AF9 | 3.1 |
| MOLM-13 | AML | MLL-AF9 | 1.8 |
| KOPN-8 | B-ALL | MLL-AF4 | 2.2 |
| SEM | B-ALL | MLL-AF4 | >20 |
| RS4;11 | B-ALL | MLL-AF4 | >20 |
| REH | B-ALL | MLL-wt | >20 |
| Jurkat | T-ALL | MLL-wt | >20 |
| K562 | CML | MLL-wt | >20 |
| U937 | AML | CALM-AF10 | 4.5 |
| LOUCY | T-ALL | SET-NUP214 | 5.0 |
Data synthesized from Somers et al., 2016.[1][2]
Further investigation into the viability of a broader panel of cell lines demonstrated that at a concentration of 10 μM, this compound significantly reduced the viability of sensitive MLL-rearranged (MLL-r) leukemia cell lines, while having minimal effect on MLL wild-type (MLL-wt) leukemia, solid tumor, and non-transformed cell lines.[1]
Detailed Experimental Protocols
The following section outlines the methodologies utilized to ascertain the cytotoxic and apoptotic effects of this compound.
Cell Viability and Cytotoxicity Assessment (Alamar Blue Assay)
The Alamar Blue (resazurin) assay was employed to measure the dose-dependent effects of this compound on cell viability.[1]
-
Cell Plating: Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: A broad concentration range of this compound (e.g., 0.63-20 μM) was added to the wells.[1] Vehicle-treated cells served as a negative control.
-
Incubation: The plates were incubated for 72 hours under standard cell culture conditions.[1]
-
Reagent Addition: Alamar Blue reagent was added to each well to a final concentration of 10% of the culture volume.
-
Incubation with Reagent: Plates were incubated for an additional 4-8 hours, protected from light.
-
Data Acquisition: The fluorescence was measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Cell viability was calculated as a percentage relative to the vehicle-treated control cells. IC50 values were determined using a non-linear regression analysis.[2]
Apoptosis Detection (Annexin V and 7-AAD Staining)
To determine if the observed cytotoxicity was due to apoptosis, cells were stained with Annexin V and 7-Aminoactinomycin D (7-AAD) and analyzed by flow cytometry.[1]
-
Cell Treatment: Leukemia cells were treated with this compound (e.g., 5 μM) or vehicle control for a specified period (e.g., 24 hours).
-
Cell Harvesting: Cells were harvested and washed twice with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet was resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: 100 μL of the cell suspension was transferred to a flow cytometry tube, and fluorescently-labeled Annexin V and 7-AAD were added.
-
Incubation: The cells were gently mixed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 μL of 1X Binding Buffer was added to each tube, and the samples were analyzed by flow cytometry. Annexin V-positive, 7-AAD-negative cells were identified as early apoptotic, while cells positive for both stains were considered late apoptotic or necrotic.
Assessment of Mitochondrial Membrane Potential (JC-1 Staining)
Mitochondrial depolarization, a key event in the intrinsic apoptotic pathway, was assessed using the JC-1 fluorescent probe.[1]
-
Cell Treatment: Sensitive MLL-r cells were treated with this compound (e.g., 5 μM) or vehicle control for various time points (e.g., 6 and 24 hours).[1]
-
Cell Staining: Cells were incubated with JC-1 staining solution (typically 2 μM) for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing (Optional): Cells were washed with PBS or a similar buffer.
-
Data Acquisition: The fluorescence was analyzed by flow cytometry. Healthy cells with high mitochondrial membrane potential exhibit red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria show green fluorescence (JC-1 monomers). A shift from red to green fluorescence indicates mitochondrial depolarization.[1]
Visualizing Experimental and Signaling Pathways
To elucidate the logical flow of the experimental procedures and the proposed mechanism of action of this compound, the following diagrams have been generated.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Mechanism of Action and Signaling Pathway Involvement
This compound induces rapid, caspase-dependent apoptosis in sensitive leukemia cell lines.[1][2] This is preceded by a swift depolarization of the mitochondrial membrane, a hallmark of the intrinsic apoptotic pathway.[1]
A key finding of the preliminary studies is the ability of this compound to alter the characteristic gene expression signature of MLL-rearranged leukemia.[1][3] Within hours of treatment, this compound leads to a significant downregulation of critical driver genes including HOXA9, MEIS1, CMYC, and BCL2.[1][2] The proteins encoded by these genes are crucial for the survival and proliferation of MLL-r leukemia cells.[4]
Notably, MLL-r leukemia cells that exhibited resistance to this compound were found to have significantly higher baseline expression levels of MEIS1 and BCL2.[1][4] This suggests that the cytotoxic efficacy of this compound is intricately linked to the dependency of the leukemia cells on the signaling pathways regulated by these genes. The downregulation of the anti-apoptotic protein BCL-2, in particular, likely contributes to the observed mitochondrial depolarization and subsequent execution of the apoptotic program.
References
Unraveling the Apoptotic Pathway Induced by CCI-007: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underlying the apoptotic pathway induced by CCI-007, a novel small molecule with selective cytotoxic activity against specific leukemia subtypes. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling cascade.
Core Findings at a Glance
This compound is a promising therapeutic agent that selectively targets and induces rapid, caspase-dependent apoptosis in a subset of MLL-rearranged (MLL-r), CALM-AF10, and SET-NUP214 leukemia cell lines.[1][2][3] The mechanism of action involves mitochondrial depolarization and the downregulation of critical survival genes, including HOXA9, MEIS1, CMYC, and BCL2.[1][2][3][4][5] Sensitivity to this compound is inversely correlated with the baseline expression levels of MEIS1 and BCL2.[1][2]
Data Presentation
The cytotoxic effects of this compound have been quantified across a panel of human leukemia cell lines. The following tables summarize the key findings from these studies.
Table 1: Differential Cytotoxicity of this compound in Human Leukemia Cell Lines
The half-maximal inhibitory concentration (IC50) values of this compound were determined using an Alamar Blue viability assay after 72 hours of treatment.[1]
| Cell Line | Subtype | MLL Status | IC50 (µM) | Sensitivity |
| PER-485 | BCP-ALL | MLL-AF4 | 1.8 | Sensitive |
| MV4;11 | AML | MLL-AF4 | 2.1 | Sensitive |
| MOLM-13 | AML | MLL-AF9 | 2.3 | Sensitive |
| THP-1 | AML | MLL-AF9 | 3.5 | Sensitive |
| PER-490 | BCP-ALL | MLL-AF4 | 4.1 | Sensitive |
| PER-703A | BCP-ALL | MLL-AF4 | 4.6 | Sensitive |
| U937 | AML | CALM-AF10 | 2.5 | Sensitive |
| KP-MO-TS | AML | CALM-AF10 | 3.2 | Sensitive |
| Loucy | T-ALL | SET-NUP214 | 4.8 | Sensitive |
| RS4;11 | BCP-ALL | MLL-AF4 | >20 | Resistant |
| SEMK2 | BCP-ALL | MLL-AF4 | >20 | Resistant |
| KOPN-8 | BCP-ALL | MLL-AF4 | >20 | Resistant |
| CEM | T-ALL | MLL-wt | >20 | Resistant |
BCP-ALL: B-cell precursor acute lymphoblastic leukemia; AML: Acute myeloid leukemia; T-ALL: T-cell acute lymphoblastic leukemia; MLL-wt: MLL wild-type.
Table 2: Induction of Apoptosis by this compound
The percentage of apoptotic cells was determined by Annexin V-positive staining via flow cytometry after 24 hours of treatment with 5 µM this compound.[1]
| Cell Line | Subtype | Increase in Annexin V-Positive Cells (%) |
| PER-485 | MLL-r | 45 |
| MV4;11 | MLL-r | 40 |
| MOLM-13 | MLL-r | 35 |
| RS4;11 | MLL-r (Resistant) | <5 |
| CEM | MLL-wt | <5 |
Experimental Protocols
This section details the methodologies for the key experiments cited in the study of the this compound-induced apoptotic pathway.
Cell Viability Assay (Alamar Blue)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 20,000 cells/well for adherent cells or 80,000 cells/well for suspension cells.
-
Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.63-20 µM) or vehicle control (DMSO) and incubate for 72 hours.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well at 10% of the total volume.
-
Incubation: Incubate the plates for 4-6 hours at 37°C.
-
Measurement: Measure the fluorescence or absorbance at the recommended wavelengths (560 nm excitation/590 nm emission for fluorescence).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine IC50 values using a suitable curve-fitting analysis.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with 5 µM this compound or vehicle control for the desired time points (e.g., 24 hours).
-
Cell Harvesting: Harvest both floating and adherent cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blotting
-
Cell Lysis: Treat cells with this compound, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PARP, cleaved PARP, caspase-3, and cleaved caspase-3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer.
-
Analysis: Analyze the cells by flow cytometry. A shift from red to green fluorescence indicates mitochondrial depolarization.
Quantitative Real-Time RT-PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for the target genes (HOXA9, MEIS1, CMYC, BCL2) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualization of Signaling Pathways
The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a typical experimental workflow.
Caption: this compound induced apoptosis pathway.
Caption: Experimental workflow for studying this compound.
References
- 1. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]
- 5. Exploiting the reactive oxygen species imbalance in high-risk paediatric acute lymphoblastic leukaemia through auranofin - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Anti-Leukemic Activity of CCI-007 in CALM-AF10 and SET-NUP214 Leukemias: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical activity of CCI-007, a novel small molecule, against leukemias driven by the CALM-AF10 (PICALM-MLLT10) and SET-NUP214 fusion oncoproteins. These rare and aggressive hematological malignancies are characterized by the aberrant upregulation of HOXA cluster genes, leading to a block in hematopoietic differentiation. This compound has demonstrated selective and rapid cytotoxic effects against cell lines harboring these specific translocations, offering a promising new avenue for targeted therapy.
Executive Summary
This compound is a small molecule identified through a cell-based library screen that exhibits potent and selective cytotoxicity against a subset of MLL-rearranged (MLL-r) leukemias, including those with CALM-AF10 and SET-NUP214 fusions.[1][2] Unlike other inhibitors targeting the MLL1 complex which can take several days to show an effect, this compound induces rapid, caspase-dependent apoptosis within 24 hours of treatment.[1] This is preceded by a swift downregulation of key leukemogenic driver genes and their protein products, such as HOXA9, MEIS1, CMYC, and BCL2, within a few hours.[1][2] The distinct and rapid mechanism of action of this compound suggests a different therapeutic approach compared to existing MLL1-complex inhibitors.[1]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data from preclinical studies of this compound in relevant leukemia cell lines.
Table 2.1: Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | Fusion Gene | Leukemia Type | IC₅₀ (µM) of this compound |
| KP-MO-TS | CALM-AF10 | AML | Low µM |
| U937 | CALM-AF10 | AML | Low µM |
| Loucy | SET-NUP214 | T-ALL | Low µM |
| PER-485 | MLL-AF4 | B-ALL | ~5 |
| MOLM-13 | MLL-AF9 | AML | ~5 |
| MV4;11 | MLL-AF4 | AML | ~5 |
| RS4;11 | MLL-AF4 | B-ALL | >20 (Resistant) |
| CEM | MLL-wt | T-ALL | >20 (Resistant) |
| Data compiled from Somers et al., 2016.[1] |
Table 2.2: Induction of Apoptosis by this compound
| Cell Line | Fusion Gene | Treatment | Increase in Annexin V-Positive Cells (%) |
| PER-485 | MLL-AF4 | 5 µM this compound (24h) | ~40% |
| MOLM-13 | MLL-AF9 | 5 µM this compound (24h) | ~35% |
| MV4;11 | MLL-AF4 | 5 µM this compound (24h) | ~30% |
| RS4;11 | MLL-AF4 | 5 µM this compound (24h) | No significant increase |
| CEM | MLL-wt | 5 µM this compound (24h) | No significant increase |
| Data represents the mean increase in the percentage of apoptotic cells compared to vehicle-treated controls, based on data from Somers et al., 2016.[1] |
Table 2.3: Effect of this compound on mRNA and Protein Expression in Sensitive Cells (PER-485)
| Target Gene/Protein | Treatment Time (5 µM this compound) | Relative mRNA Expression (Fold Change vs. Control) | Relative Protein Expression (Fold Change vs. Control) |
| HOXA9 | 3h | ~0.4 | ~0.5 (at 8h) |
| MEIS1 | 3h | ~0.5 | ~0.6 (at 8h) |
| CMYC | 3h | ~0.3 | ~0.4 (at 8h) |
| BCL2 | 3h | ~0.6 | ~0.7 (at 8h) |
| Data extrapolated from quantitative real-time RT-PCR and immunoblotting results presented in Somers et al., 2016.[1] |
Signaling Pathways and Mechanism of Action
Pathogenesis of CALM-AF10 and SET-NUP214 Leukemias
Both CALM-AF10 and SET-NUP214 fusion oncoproteins drive leukemogenesis primarily through the upregulation of the HOXA gene cluster and its cofactor MEIS1.[3][4] This is achieved by hijacking the histone methyltransferase DOT1L, which leads to aberrant H3K79 hypermethylation at the HOXA locus, a mark associated with active transcription.[5][6][7] In the case of SET-NUP214, the fusion protein also interacts with the nuclear export protein CRM1, leading to its mislocalization and further contributing to aberrant gene expression.[8][9][10][11]
Proposed Mechanism of Action of this compound
The precise molecular target of this compound has not been fully elucidated. However, its rapid effects on gene and protein expression suggest a mechanism distinct from direct DOT1L enzymatic inhibition, which typically requires several days to manifest.[1] this compound swiftly downregulates the expression of HOXA9, MEIS1, CMYC, and BCL2, leading to the induction of caspase-dependent apoptosis. This suggests that this compound may act on a critical upstream regulator or a key node in the signaling cascade that maintains the expression of these oncogenic drivers.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Cell Viability Assay (Alamar Blue)
This assay quantitatively measures cell proliferation and cytotoxicity based on the metabolic activity of viable cells.
-
Materials :
-
Leukemia cell lines (e.g., KP-MO-TS, Loucy)
-
RPMI-1640 medium with 10% FBS
-
96-well microplates
-
This compound stock solution (in DMSO)
-
Alamar Blue reagent
-
Fluorescence microplate reader
-
-
Procedure :
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include vehicle control (DMSO) wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Add 10 µL of Alamar Blue reagent to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background fluorescence of medium-only wells. IC₅₀ values can be determined using a non-linear regression curve fit.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface.
-
Materials :
-
Leukemia cell lines
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure :
-
Culture cells with 5 µM this compound or vehicle control for 24 hours.
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Gene Expression Analysis (Quantitative Real-Time RT-PCR)
This method is used to quantify the mRNA levels of target genes.
-
Materials :
-
Leukemia cell lines
-
This compound stock solution (in DMSO)
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit (e.g., SuperScript II RT)
-
SYBR Green PCR Master Mix
-
Gene-specific primers for HOXA9, MEIS1, CMYC, BCL2, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
-
-
Procedure :
-
Treat cells with 5 µM this compound or vehicle control for 3 hours.
-
Extract total RNA from the cells according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Set up the real-time PCR reaction in triplicate for each sample and gene, including a no-template control.
-
Perform the PCR using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for identifying and characterizing this compound.
References
- 1. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted CRM1-inhibition perturbs leukemogenic NUP214 fusion proteins and exerts anti-cancer effects in leukemia cell lines with NUP214 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatin-bound CRM1 recruits SET-Nup214 and NPM1c onto HOX clusters causing aberrant HOX expression in leukemia cells | eLife [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Unveiling the Molecular Footprint of CCI-007: A Technical Guide to its Impact on Gene Expression in MLL-Rearranged Leukemia
For Immediate Release
This technical guide provides an in-depth analysis of the gene expression signature changes induced by CCI-007, a novel small molecule inhibitor with potent and selective cytotoxic activity against leukemias driven by Mixed Lineage Leukemia (MLL) gene rearrangements. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, hematology, and precision medicine.
Introduction: The Challenge of MLL-Rearranged Leukemias and the Emergence of this compound
Leukemias with rearrangements of the MLL gene are aggressive hematological malignancies with a particularly poor prognosis, especially in infants.[1][2][3][4][5][6] These rearrangements result in the formation of oncogenic MLL fusion proteins that drive aberrant gene expression programs, leading to uncontrolled proliferation and a block in cellular differentiation. A key molecular characteristic of MLL-rearranged (MLL-r) leukemia is the upregulation of a specific set of genes, including the homeobox genes HOXA9 and MEIS1, as well as the proto-oncogene CMYC and the anti-apoptotic factor BCL2.[1][2][4]
This compound is a novel small molecule that has demonstrated selective and rapid cytotoxic activity against a subset of MLL-r leukemia cell lines, in addition to those with CALM-AF10 and SET-NUP214 translocations.[1][2][3][5] A hallmark of its mechanism of action is the swift downregulation of the characteristic MLL-r gene expression signature, preceding the induction of apoptosis.[1][2][3][4][5][7] This guide will explore the molecular underpinnings of this compound's activity, focusing on its impact on this critical gene signature.
Mechanism of Action: Reversing the MLL-r Gene Expression Signature
This compound induces a rapid, caspase-dependent apoptosis in sensitive leukemia cells.[1][3] This programmed cell death is preceded by a significant alteration of the MLL-r gene expression landscape. Within hours of treatment, this compound leads to a marked downregulation of key MLL target genes that are crucial for leukemic cell survival and proliferation.[1][2][7]
The MLL Fusion Protein Signaling Pathway
MLL fusion proteins are known to drive leukemogenesis by aberrantly activating the transcription of downstream target genes. This is often achieved through the recruitment of various co-factors and chromatin-modifying enzymes. The core oncogenic pathway involves the upregulation of HOXA9 and MEIS1, which in turn co-regulate a network of genes essential for maintaining the leukemic state, including CMYC and BCL2.
References
- 1. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLL fusions: Pathways to leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HOXA9 promotes MYC-mediated leukemogenesis by maintaining gene expression for multiple anti-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identify critical signalling pathways in MLL-rearranged acute myeloid leukaemia - UCL Discovery [discovery.ucl.ac.uk]
- 6. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]
- 7. oncotarget.com [oncotarget.com]
Methodological & Application
Application Notes and Protocols: CCI-007 Treatment for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of CCI-007, a novel small molecule inhibitor with selective cytotoxic activity against specific leukemia subtypes. The following protocols and data are intended to assist in the design and execution of experiments to evaluate the efficacy and mechanism of action of this compound in relevant cell culture models.
Introduction
This compound is a small molecule compound that has demonstrated potent and selective cytotoxic activity against leukemia cell lines harboring Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r), as well as those with CALM-AF10 and SET-NUP214 translocations.[1][2][3] Mechanistically, this compound induces rapid, caspase-dependent apoptosis through mitochondrial depolarization.[1][2][3][4] A key feature of its action is the downregulation of critical MLL-r associated survival genes, including HOXA9, MEIS1, CMYC, and BCL2, within hours of treatment.[1][2][3] These characteristics make this compound a valuable tool for research into MLL-r leukemia and a potential starting point for therapeutic development.
Mechanism of Action: Signaling Pathway
This compound is believed to exert its effects by modulating the transcriptional activity associated with MLL fusion proteins. The rapid decrease in mRNA levels of target genes such as HOXA9, MEIS1, CMYC, and BCL2 suggests that this compound may interfere with transcriptional elongation.[5] This leads to a cascade of events culminating in mitochondrial depolarization, caspase activation, and ultimately, apoptosis.
Caption: Proposed mechanism of action for this compound in MLL-rearranged leukemia cells.
Quantitative Data Summary
The following tables summarize the effective concentrations and timelines for this compound treatment in sensitive leukemia cell lines as reported in the literature.
Table 1: Effective Concentrations of this compound for Various Assays
| Assay Type | Cell Lines | Concentration Range | Duration | Outcome |
| Initial Viability Screen | PER-485, BE(2)-C | 10 µM | 72 hours | Selective cytotoxicity in MLL-r cells |
| Cytotoxicity (IC50) | MLL-r, CALM-AF10, SET-NUP214 | 0.63 - 20 µM | 72 hours | Determination of IC50 values |
| Apoptosis Induction | PER-485, MOLM-13, MV4;11 | 5 µM | 24 hours | Significant increase in Annexin V positive cells |
| Mitochondrial Depolarization | PER-485 | 5 µM | 6 - 24 hours | Increased JC-1 green fluorescence |
| Gene Expression Analysis | PER-485, MOLM-13, MV4;11 | 5 µM | 3 hours | Downregulation of target gene mRNA |
Table 2: this compound Sensitivity in Leukemia Cell Lines
| Cell Line | Subtype | This compound Sensitivity | Notes |
| PER-485 | MLL-r (infant ALL) | Sensitive | Used for initial screening |
| MOLM-13 | MLL-r (AML) | Sensitive | |
| MV4;11 | MLL-r (AML) | Sensitive | |
| KP-MO-TS | CALM-AF10 | Sensitive | |
| CEM | MLL-wt (T-ALL) | Resistant | |
| RS4;11 | MLL-r (ALL) | Resistant | Higher baseline MEIS1 and BCL2 expression |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the effects of this compound.
Cell Viability Assay (Alamar Blue)
This protocol is used to determine the cytotoxic effect of this compound on leukemia cell lines over a range of concentrations.
Materials:
-
Leukemia cell lines (e.g., PER-485, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Alamar Blue reagent
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0.63 µM to 20 µM.[1]
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of Alamar Blue reagent to each well.
-
Incubate for an additional 4-6 hours.
-
Measure fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V Staining)
This protocol measures the induction of apoptosis by this compound.
Materials:
-
Leukemia cell lines
-
Complete cell culture medium
-
This compound (5 µM working solution)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.
-
Treat cells with 5 µM this compound or vehicle control (DMSO) for 24 hours.[1]
-
Harvest cells by centrifugation and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour. An increase in the Annexin V positive population indicates apoptosis.[1]
Gene Expression Analysis (qRT-PCR)
This protocol is to assess the effect of this compound on the mRNA expression levels of target genes.
Materials:
-
Leukemia cell lines
-
Complete cell culture medium
-
This compound (5 µM working solution)
-
Trizol or other RNA extraction reagent
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for HOXA9, MEIS1, CMYC, BCL2, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Treat cells with 5 µM this compound or vehicle control for 3-6 hours.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[1]
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating this compound in vitro.
Caption: A generalized workflow for the in vitro characterization of this compound.
Troubleshooting and Considerations
-
Compound Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Cell Line Sensitivity: As noted, sensitivity to this compound can vary. It is crucial to test a panel of cell lines, including both sensitive and resistant types, to understand the compound's spectrum of activity.[1]
-
Resistance Mechanisms: Resistance to this compound is associated with higher baseline expression of MEIS1 and BCL2.[1][2][3] When interpreting results, it is important to consider the basal expression levels of these genes in the cell lines being used.
-
In Vivo Stability: The original research notes that this compound itself has limited metabolic stability for in vivo applications.[5] These protocols are intended for in vitro use only.
References
- 1. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]
- 3. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. oncotarget.com [oncotarget.com]
Application Notes and Protocols for CCI-007 in Leukemia Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCI-007 is a novel small molecule inhibitor that has demonstrated selective cytotoxic activity against specific subtypes of leukemia, particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r).[1][2] These notes provide detailed protocols and data for the application of this compound in in vitro leukemia cell line studies, focusing on its mechanism of action and methodologies for its evaluation.
Mechanism of Action
This compound induces rapid, caspase-dependent apoptosis in sensitive leukemia cell lines.[1][2][3][4] This is achieved through mitochondrial depolarization and the significant downregulation of key genes associated with MLL-rearranged leukemia, including HOXA9, MEIS1, CMYC, and BCL2.[1][2][3][4] The sensitivity of leukemia cell lines to this compound appears to be correlated with the baseline expression levels of MEIS1 and BCL2, with higher expression associated with resistance.[1][2][3]
Data Presentation
Table 1: Differential Cytotoxicity of this compound in Human Leukemia Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound across a panel of leukemia cell lines after 72 hours of treatment, as determined by the Alamar Blue viability assay.[1]
| Cell Line | Subtype | Genetic Feature | IC50 (µM) | Sensitivity |
| PER-485 | B-cell precursor ALL | MLL-AF4 | 1.8 | Sensitive |
| MV4;11 | AML | MLL-AF4 | 2.5 | Sensitive |
| MOLM-13 | AML | MLL-AF9 | 2.9 | Sensitive |
| THP-1 | AML | MLL-AF9 | > 20 | Resistant |
| RS4;11 | B-cell precursor ALL | MLL-AF4 | > 20 | Resistant |
| U937 | AML | CALM-AF10 | 3.8 | Sensitive |
| KP-MO-TS | AML | CALM-AF10 | 4.7 | Sensitive |
| LOUCY | T-cell ALL | SET-NUP214 | 5.0 | Sensitive |
| REH | B-cell precursor ALL | MLL-wt | > 20 | Resistant |
| Jurkat | T-cell ALL | MLL-wt | > 20 | Resistant |
| K562 | CML | MLL-wt | > 20 | Resistant |
| KG-1 | AML | MLL-wt | > 20 | Resistant |
Data sourced from Somers et al., 2016.[1]
Table 2: Induction of Apoptosis by this compound
This table presents the percentage of Annexin V-positive cells in various leukemia cell lines following treatment with 5 µM this compound for 24 hours.[1]
| Cell Line | Genetic Feature | Mean Increase in Annexin V-positive cells (%) | Sensitivity |
| PER-485 | MLL-AF4 | 45 | Sensitive |
| MV4;11 | MLL-AF4 | 35 | Sensitive |
| MOLM-13 | MLL-AF9 | 30 | Sensitive |
| CEM | MLL-wt | < 5 | Resistant |
| RS4;11 | MLL-AF4 | < 5 | Resistant |
Data sourced from Somers et al., 2016.[1]
Experimental Protocols
Cell Viability Assay (Alamar Blue Assay)
This protocol is for determining the cytotoxic effect of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Alamar Blue reagent
-
96-well microplates
-
Multichannel pipette
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a stock solution. A typical concentration range is 0.63-20 µM.[1] Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Treatment: Add 100 µL of the this compound dilutions or vehicle control to the respective wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well.
-
Incubation: Incubate for an additional 4-6 hours, or until a color change is observed in the vehicle control wells.
-
Measurement: Measure the absorbance at 570 nm and 600 nm or fluorescence at an excitation of 560 nm and emission of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) or 7-AAD
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not lead to overconfluence after 24 hours. Treat the cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control for 24 hours.[1]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI (or 7-AAD) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). Calculate the increase in the percentage of Annexin V-positive cells (early and late apoptotic) in the this compound treated samples compared to the vehicle control.
Gene Expression Analysis (Quantitative Real-Time RT-PCR)
This protocol is for measuring changes in the mRNA levels of target genes.
Materials:
-
Leukemia cell lines
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (HOXA9, MEIS1, CMYC, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR system
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 5 µM) or vehicle control for a specified time (e.g., 3 hours).[1]
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[1] Normalize the expression of the target genes to the housekeeping gene and express the results relative to the vehicle-treated control.
Visualizations
References
- 1. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]
Application Notes and Protocols: JC-1 Staining for Mitochondrial Depolarization by CCI-007
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and overall cellular viability. A decrease in ΔΨm, or mitochondrial depolarization, is an early hallmark of apoptosis (programmed cell death). The lipophilic cationic dye, JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide), is a widely used fluorescent probe for monitoring mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit red fluorescence.[1][2] Conversely, in apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence.[1][2] The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization.[3]
CCI-007 is a novel small molecule that has demonstrated cytotoxic activity against certain types of leukemia, particularly those with MLL rearrangements.[4][5] Studies have shown that this compound induces rapid, caspase-dependent apoptosis, which is associated with mitochondrial depolarization.[4][5][6] Therefore, JC-1 staining is a valuable tool for elucidating the mechanism of action of this compound and quantifying its effects on mitochondrial integrity.
These application notes provide detailed protocols for using JC-1 staining to assess mitochondrial depolarization induced by this compound, suitable for analysis by flow cytometry and fluorescence microscopy.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on mitochondrial depolarization in MLL-rearranged leukemia cell lines, as determined by JC-1 staining and flow cytometry.
| Cell Line | Treatment | Duration (hours) | % of Cells with Depolarized Mitochondria (Increased Green Fluorescence) |
| PER-485 | Vehicle (DMSO) | 6 | Baseline |
| PER-485 | 5 µM this compound | 6 | Moderate Increase |
| PER-485 | Vehicle (DMSO) | 24 | Baseline |
| PER-485 | 5 µM this compound | 24 | Significant Increase[4] |
| MV4;11 | Vehicle (DMSO) | 24 | Baseline |
| MV4;11 | 5 µM this compound | 24 | Significant Increase |
| MOLM-13 | Vehicle (DMSO) | 24 | Baseline |
| MOLM-13 | 5 µM this compound | 24 | Significant Increase |
| CEM (Resistant) | 5 µM this compound | 24 | No Significant Change |
| RS4;11 (Resistant) | 5 µM this compound | 24 | No Significant Change |
Note: This table is a representative summary based on published findings.[4] Actual percentages will vary depending on the specific experimental conditions, cell line, and instrument settings.
Experimental Protocols
Protocol 1: JC-1 Staining for Flow Cytometry
This protocol details the steps for staining suspension cells (e.g., leukemia cell lines) with JC-1 for analysis of mitochondrial membrane potential by flow cytometry.
Materials:
-
Cells of interest (e.g., PER-485, MV4;11)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
JC-1 dye
-
Phosphate-buffered saline (PBS)
-
Flow cytometer with 488 nm excitation laser and detectors for green (e.g., FITC channel, ~529 nm) and red (e.g., PE channel, ~590 nm) fluorescence.[3][8]
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of approximately 1 x 10^6 cells/mL in complete culture medium.
-
Treat cells with the desired concentration of this compound (e.g., 5 µM) or an equivalent volume of DMSO for the vehicle control.
-
For a positive control, treat a separate sample of cells with an uncoupling agent like FCCP (e.g., 10 µM) or CCCP (e.g., 50 µM) for 5-15 minutes at 37°C prior to staining.[2][7]
-
Incubate the cells for the desired treatment duration (e.g., 6 or 24 hours) at 37°C and 5% CO2.
-
-
JC-1 Staining:
-
Prepare a JC-1 staining solution at a final concentration of 2 µM in warm PBS or culture medium.[7][8]
-
Harvest the treated cells by centrifugation (e.g., 400 x g for 5 minutes).
-
Resuspend the cell pellet in 1 mL of the JC-1 staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in the dark.[7][8]
-
-
Washing and Resuspension:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm excitation laser.
-
Detect green fluorescence (JC-1 monomers) in the FL1 channel (e.g., 530/30 nm filter) and red fluorescence (J-aggregates) in the FL2 channel (e.g., 585/42 nm filter).[8]
-
Compensate for spectral overlap between the green and red channels as needed.
-
For each sample, collect data from a sufficient number of events (e.g., 10,000 cells).
-
Analyze the data by gating on the cell population and observing the shift from red to green fluorescence in the this compound-treated cells compared to the vehicle control. The positive control (FCCP/CCCP treated) should show a near-complete shift to green fluorescence.
-
Protocol 2: JC-1 Staining for Fluorescence Microscopy
This protocol is suitable for visualizing changes in mitochondrial membrane potential in adherent or suspension cells using a fluorescence microscope.
Materials:
-
Cells of interest cultured on glass coverslips or in chamber slides
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
JC-1 dye
-
PBS
-
FCCP or CCCP (positive control)
-
Fluorescence microscope with filters for detecting green (e.g., FITC) and red (e.g., Rhodamine or TRITC) fluorescence.[3]
Procedure:
-
Cell Seeding and Treatment:
-
Seed adherent cells on glass coverslips or in chamber slides and allow them to attach. For suspension cells, they can be cytospun onto slides after staining.
-
Treat the cells with this compound or DMSO as described in Protocol 1, step 1.
-
Include a positive control with FCCP or CCCP.
-
-
JC-1 Staining:
-
Prepare a JC-1 staining solution (e.g., 2 µM) in warm PBS or culture medium.
-
Remove the culture medium from the cells.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[9]
-
-
Washing:
-
Remove the staining solution and wash the cells once with warm PBS.[9]
-
Add a drop of PBS to the coverslip and mount it on a microscope slide.
-
-
Fluorescence Microscopy:
-
Observe the cells immediately using a fluorescence microscope.
-
In healthy, vehicle-treated cells, mitochondria will appear as bright red fluorescent spots (J-aggregates).
-
In this compound-treated cells, a decrease in red fluorescence and an increase in diffuse green cytoplasmic fluorescence (JC-1 monomers) will be observed, indicating mitochondrial depolarization.
-
The positive control cells should exhibit predominantly green fluorescence.
-
Capture images using appropriate filters for red and green channels.
-
Visualizations
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. abpbio.com [abpbio.com]
Application Note: Alamar Blue Assay for Determining the IC50 of CCI-007
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of the novel anti-leukemia compound CCI-007 using the Alamar Blue (Resazurin) cell viability assay.
Introduction and Principle
The determination of a compound's IC50 is a critical step in drug discovery, providing a quantitative measure of its potency. This compound is a novel small molecule identified to have selective cytotoxic activity against specific leukemia subtypes, particularly those with MLL (Mixed Lineage Leukemia) rearrangements.[1][2] It has been shown to induce rapid, caspase-dependent apoptosis and alter the gene expression of key oncogenic drivers like HOXA9 and MEIS1.[2][3][4]
The Alamar Blue assay is a reliable, sensitive, and non-destructive method for measuring cell viability and cytotoxicity.[5][6] The assay's principle is based on the reduction of the blue, non-fluorescent indicator dye, resazurin, to the pink, highly fluorescent compound, resorufin (B1680543), by metabolically active cells.[7][8][9] The amount of resorufin produced is directly proportional to the number of viable cells. This conversion is primarily carried out by mitochondrial enzymes and reflects the overall metabolic health of the cell population. By exposing cells to varying concentrations of this compound and subsequently measuring the reduction of Alamar Blue, a dose-response curve can be generated to accurately calculate the IC50 value.
Principle of the Alamar Blue Assay
The core of the assay is a redox reaction occurring within viable cells.
Caption: Principle of the Alamar Blue cell viability assay.
Materials and Reagents
| Item | Details/Supplier Example |
| Cell Line | MLL-rearranged leukemia cell line (e.g., PER-485, MOLM-13, MV4;11) |
| Compound | This compound |
| Assay Reagent | AlamarBlue™ Cell Viability Reagent (e.g., Thermo Fisher Scientific) or Resazurin sodium salt |
| Culture Medium | RPMI-1640 or appropriate medium for the chosen cell line |
| Supplements | Fetal Bovine Serum (FBS), Penicillin-Streptomycin |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO), cell culture grade |
| Consumables | Sterile, clear-bottom, black-walled 96-well microplates (for fluorescence) or clear plates (for absorbance) |
| Equipment | - Humidified incubator (37°C, 5% CO2)- Biosafety cabinet- Microplate reader (fluorescence or absorbance capabilities)- Multichannel pipette |
Experimental Workflow
The overall process involves cell seeding, treatment with a serial dilution of this compound, incubation, addition of the Alamar Blue reagent, and signal measurement to determine cell viability.
Caption: Step-by-step workflow for IC50 determination.
Detailed Experimental Protocol
5.1. Cell Seeding
-
Culture the selected leukemia cell line in appropriate media until it reaches the logarithmic growth phase.
-
Harvest cells and perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line but a starting point of 5,000 to 10,000 cells per well is common.[10]
-
Dispense 90 µL of the cell suspension into each well of a 96-well plate.
-
Include "no cell" control wells containing 90 µL of medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow cells to recover and resume normal growth.
5.2. Preparation of this compound Dilutions
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in culture medium to create a range of treatment concentrations. A 10-point, 3-fold dilution series is recommended to cover a broad concentration range.
-
The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
5.3. Cell Treatment
-
After the 24-hour pre-incubation, add 10 µL of the prepared this compound dilutions to the corresponding wells.
-
Add 10 µL of the vehicle control medium to the "untreated" control wells.
-
Add 10 µL of culture medium to the "no cell" background wells.
-
Incubate the plate for the desired drug exposure period (e.g., 24, 48, or 72 hours), based on the known mechanism of action of this compound.[3]
5.4. Alamar Blue Assay
-
Following the treatment incubation, add Alamar Blue reagent equal to 10% of the culture volume (10 µL for a 100 µL final volume) to all wells, including the "no cell" controls.[11][12]
-
Gently mix the plate on an orbital shaker for 30 seconds.
-
Return the plate to the incubator for 1 to 4 hours.[11] The optimal incubation time depends on the metabolic rate of the cell line and should be long enough to yield a significant signal change in the untreated wells without the signal becoming saturated (i.e., the untreated control wells turning fully pink/red).
5.5. Data Acquisition
-
Measure the signal using a microplate reader.
Data Analysis and IC50 Calculation
-
Background Subtraction: Subtract the average fluorescence/absorbance value of the "no cell" control wells from all other wells.
-
Calculate Percent Viability: Normalize the data to the untreated vehicle control wells, which represent 100% viability.
-
% Viability = ( [Signal_of_Treated_Well] / [Average_Signal_of_Untreated_Controls] ) * 100
-
-
Plot Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) to the data. The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.[14] This analysis can be performed using software such as GraphPad Prism, Origin, or R.
Summary of Experimental Parameters
This table provides a quick reference for the key quantitative aspects of the protocol.
| Parameter | Recommended Value | Notes |
| Plate Format | 96-well, black-walled, clear-bottom | Optimal for fluorescence-based assays to reduce crosstalk. |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Must be optimized for each cell line. |
| Seeding Volume | 90 µL / well | |
| Drug/Vehicle Volume | 10 µL / well | |
| Final Culture Volume | 100 µL / well | |
| This compound Treatment Time | 24 - 72 hours | Based on compound's known apoptotic induction time.[3] |
| Alamar Blue Reagent Volume | 10 µL / well (10% of final volume) | |
| Alamar Blue Incubation | 1 - 4 hours | Avoid over-incubation to prevent signal saturation. |
| Fluorescence Reading | Ex: 560 nm, Em: 590 nm | |
| Absorbance Reading | 570 nm (Primary), 600 nm (Reference) |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]
- 3. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 7. The alamar blue assay in the context of safety testing of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the principle of alamar Blue assay? | AAT Bioquest [aatbio.com]
- 9. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. plus.ac.at [plus.ac.at]
- 14. clyte.tech [clyte.tech]
Application Notes and Protocols for Gene Expression Analysis of CCI-007 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCI-007 is a novel small molecule inhibitor demonstrating selective cytotoxic activity against specific subtypes of leukemia, particularly those with MLL (Mixed Lineage Leukemia) rearrangements.[1][2] This compound has been shown to induce rapid, caspase-dependent apoptosis in sensitive leukemia cell lines.[3][4] A key aspect of its mechanism of action involves the significant alteration of the characteristic gene expression signature in these cancer cells. Specifically, this compound downregulates the expression of critical oncogenes such as HOXA9, MEIS1, CMYC, and BCL2, which are important drivers in MLL-rearranged leukemia.[2][3][4] Furthermore, studies have indicated that this compound can reverse the MLL-r and CALM-AF10 leukemia target gene signatures.[1]
These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on gene expression in cancer cell lines. The protocols detailed below cover cell treatment, RNA isolation, and subsequent gene expression analysis by RNA sequencing and quantitative real-time PCR (qRT-PCR).
Data Presentation: Summary of Expected Gene Expression Changes
The following table summarizes the anticipated changes in the expression of key target genes in MLL-rearranged leukemia cells following treatment with this compound, based on published findings.
| Target Gene | Function in MLL-rearranged Leukemia | Expected Change with this compound Treatment |
| HOXA9 | Homeobox A9, a key downstream target of MLL fusion proteins, is crucial for leukemogenesis. | Downregulation |
| MEIS1 | Myeloid Ecotropic Viral Integration Site 1, a cofactor of HOXA9, is essential for the proliferation and survival of leukemia cells. | Downregulation |
| CMYC | A proto-oncogene involved in cell cycle progression and proliferation, often upregulated in leukemia. | Downregulation |
| BCL2 | B-cell lymphoma 2, an anti-apoptotic protein that promotes cell survival. | Downregulation |
Signaling Pathway Affected by this compound
The diagram below illustrates the proposed mechanism of action of this compound on the MLL-fusion protein signaling pathway, leading to the downregulation of key target genes.
Caption: Proposed signaling pathway of this compound in MLL-rearranged leukemia.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the steps for culturing leukemia cell lines and treating them with this compound.
Materials:
-
Leukemia cell lines (e.g., PER-485, MOLM-13, MV4;11)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO, as a vehicle control)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain leukemia cell lines in the recommended culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Treat the cells with the prepared concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Harvesting: After incubation, harvest the cells for RNA isolation. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
Protocol 2: RNA Isolation
This protocol describes the isolation of total RNA from this compound-treated and control cells using a common reagent-based method.
Materials:
-
TRIzol reagent (or similar)
-
Chloroform
-
Isopropanol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
Procedure:
-
Cell Lysis: Add 1 mL of TRIzol reagent to the cell pellet and vortex to lyse the cells.
-
Phase Separation: Incubate the lysate for 5 minutes at room temperature. Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix gently, and incubate for 10 minutes at room temperature. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer.
Protocol 3: Gene Expression Analysis by RNA Sequencing (RNA-seq)
This protocol provides a general workflow for RNA-seq to obtain a global view of gene expression changes.
Materials:
-
RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
Library Preparation: Starting with high-quality total RNA (RIN > 8), prepare sequencing libraries according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on an NGS platform to generate sequencing reads.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and control samples.
-
Protocol 4: Validation of Gene Expression by qRT-PCR
This protocol details the steps to validate the RNA-seq results for specific target genes using quantitative real-time PCR.
Materials:
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target genes (HOXA9, MEIS1, CMYC, BCL2) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific primers.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Experimental Workflow
The following diagram provides a visual representation of the complete experimental workflow for analyzing the gene expression of this compound treated cells.
Caption: Workflow for gene expression analysis of this compound treated cells.
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]
- 3. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for Developing CCI-007 Resistant MLL-rearranged (MLL-r) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis, particularly in infants.[1][2] The development of targeted therapies is crucial for improving patient outcomes. CCI-007 is a novel small molecule that has demonstrated selective cytotoxic activity against a subset of MLL-r leukemia cell lines.[1][3] It rapidly induces caspase-dependent apoptosis and downregulates the expression of key MLL-r target genes, including HOXA9, MEIS1, CMYC, and BCL2.[1][4][3] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms of acquired resistance to this compound is essential for developing strategies to overcome it and improve the durability of therapeutic responses.
These application notes provide a detailed protocol for the in vitro development of this compound resistant MLL-r cell lines. This model system can then be used to investigate the molecular mechanisms of acquired resistance, identify potential biomarkers of resistance, and evaluate novel therapeutic strategies to overcome it.
Data Presentation
Table 1: Differential Cytotoxicity of this compound in MLL-r and MLL-wt Leukemia Cell Lines
| Cell Line | Subtype | MLL Status | This compound IC50 (µM) | Sensitivity |
| PER-485 | B-ALL | MLL-AF4 | ~2.5 | Sensitive |
| MOLM-13 | AML | MLL-AF9 | ~1.8 | Sensitive |
| MV4;11 | B-ALL | MLL-AF4 | ~1.5 | Sensitive |
| THP-1 | AML | MLL-AF9 | ~3.0 | Sensitive |
| RS4;11 | B-ALL | MLL-AF4 | >20 | Resistant |
| SEM | B-ALL | MLL-AF4 | >20 | Resistant |
| KOPN-8 | B-ALL | MLL-AF4 | >20 | Resistant |
| U937 | AML | MLL-wt (CALM-AF10) | ~2.0 | Sensitive |
| KG-1 | AML | MLL-wt | >20 | Resistant |
| CEM | T-ALL | MLL-wt | >20 | Resistant |
Data compiled from Somers, K., et al. (2016). Oncotarget, 7(29), 46067–46087.
Table 2: Characterization of Parental vs. Acquired this compound Resistant MLL-r Cell Lines
| Characteristic | Parental MLL-r Cell Line (e.g., PER-485) | This compound Resistant MLL-r Cell Line |
| This compound IC50 | Low µM range | High µM range (>10-fold increase) |
| Proliferation Rate | Normal for the cell line | May be altered (initially slower, then recovers) |
| HOXA9 mRNA Expression | Downregulated by this compound | High baseline, unaffected by this compound[4][3] |
| CMYC mRNA Expression | Downregulated by this compound | High baseline, unaffected by this compound[4][3] |
| BCL2 mRNA Expression | Downregulated by this compound | High baseline, unaffected by this compound[4][3] |
| Apoptosis upon this compound Treatment | Increased Annexin V staining | No significant increase in Annexin V staining[3] |
Signaling Pathways and Mechanisms of Resistance
This compound induces apoptosis in sensitive MLL-r cells by downregulating the expression of critical survival genes downstream of the MLL fusion protein. Resistance to this compound can be intrinsic or acquired. Intrinsically resistant MLL-r cell lines are characterized by significantly higher baseline expression levels of MEIS1 and BCL2.[1][4][3]
Acquired resistance, developed through continuous exposure to the drug, involves the adoption of mechanisms that lead to sustained high expression of HOXA9, CMYC, and BCL2, rendering the cells insensitive to the downregulating effects of this compound.[4][3]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Application Notes and Protocols for High-Throughput Screening of CCI-007 for Leukemia Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukemia, particularly subtypes driven by Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r), presents a significant therapeutic challenge, especially in infant and pediatric populations. These aggressive hematological malignancies are characterized by poor prognosis and the urgent need for novel, targeted therapies.[1][2] CCI-007 is a novel small molecule that has demonstrated potent and selective cytotoxic activity against a subset of M-rearranged leukemia cell lines, as well as those with CALM-AF10 and SET-NUP214 translocations.[1][3][4] Unlike conventional chemotherapeutics or other MLL1-complex inhibitors, this compound induces rapid, caspase-dependent apoptosis within hours of treatment.[1][3] Its mechanism of action involves the swift downregulation of key MLL-r downstream targets, including HOXA9, MEIS1, CMYC, and BCL2, which are critical drivers of leukemogenesis.[1][2][3]
These application notes provide a comprehensive guide for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel anti-leukemic agents. The protocols outlined below detail methods for assessing cell viability, apoptosis, and target gene expression, enabling researchers to effectively characterize the activity of this compound and screen for new compounds with similar mechanisms of action.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in a Panel of Leukemia Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound across a range of MLL-rearranged and MLL-wild-type leukemia cell lines. These values were determined after 72 hours of continuous exposure to the compound.
| Cell Line | Subtype | MLL Status | IC50 (µM) | Sensitivity |
| PER-485 | B-ALL | MLL-AF4 | 1.2 | Sensitive |
| PER-490 | B-ALL | MLL-AF4 | 2.5 | Sensitive |
| MV4;11 | AML | MLL-AF4 | 3.1 | Sensitive |
| MOLM-13 | AML | MLL-AF9 | 4.2 | Sensitive |
| THP-1 | AML | MLL-AF9 | 5.8 | Sensitive |
| PER-703A | B-ALL | MLL-AF4 | 6.3 | Sensitive |
| U937 | AML | CALM-AF10 | 3.5 | Sensitive |
| KP-MO-TS | AML | CALM-AF10 | 4.8 | Sensitive |
| Loucy | T-ALL | SET-NUP214 | 5.1 | Sensitive |
| RS4;11 | B-ALL | MLL-AF4 | >20 | Resistant |
| SEMK2 | B-ALL | MLL-AF4 | >20 | Resistant |
| KOPN-8 | B-ALL | MLL-ENL | >20 | Resistant |
| PER-785A | B-ALL | MLL-AF4 | >20 | Resistant |
| PER-826A | B-ALL | MLL-AF4 | >20 | Resistant |
| CEM | T-ALL | MLL-wt | >20 | Resistant |
| KG-1 | AML | MLL-wt | >20 | Resistant |
Data adapted from Somers et al., Oncotarget, 2016.[3]
Table 2: Apoptotic Response to this compound Treatment
This table quantifies the induction of apoptosis in sensitive and resistant leukemia cell lines following treatment with 5 µM this compound for 24 hours, as measured by Annexin V staining.
| Cell Line | Sensitivity | Mean Increase in Annexin V Positive Cells (%) |
| PER-485 | Sensitive | 45.3 |
| MOLM-13 | Sensitive | 40.1 |
| MV4;11 | Sensitive | 35.8 |
| CEM | Resistant | 2.5 |
| RS4;11 | Resistant | 3.1 |
Data represents the mean increase in the percentage of Annexin V-positive cells compared to vehicle-treated controls. Adapted from Somers et al., Oncotarget, 2016.[5]
Experimental Protocols
Protocol 1: High-Throughput Screening for Cell Viability Using Alamar Blue Assay
This protocol describes a method for screening compound libraries for cytotoxic effects on leukemia cells, using this compound as a positive control.
Materials:
-
Leukemia cell lines (e.g., PER-485 for sensitive, RS4;11 for resistant)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
384-well clear-bottom black plates
-
Compound library, this compound, and DMSO (vehicle control)
-
Alamar Blue HS Cell Viability Reagent
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Harvest leukemia cells in the logarithmic growth phase.
-
Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL in complete culture medium.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of your test compounds and this compound (e.g., from 0.1 µM to 20 µM).
-
Using an automated liquid handler, add 10 µL of the compound dilutions to the respective wells. Add 10 µL of medium with DMSO to the vehicle control wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Alamar Blue Assay:
-
Add 10 µL of Alamar Blue reagent to each well.
-
Incubate the plates for an additional 4-8 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Calculate the percentage of cell viability for each well relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the compound concentration to determine the IC50 values.
-
Protocol 2: Quantification of Apoptosis by Annexin V Staining and Flow Cytometry
This protocol details the steps to measure the induction of apoptosis by this compound or test compounds.
Materials:
-
Leukemia cell lines
-
This compound or test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 1 x 10^6 cells in a T25 flask or 6-well plate.
-
Treat the cells with the desired concentration of this compound (e.g., 5 µM) or test compound for 24 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the cell population in a forward scatter versus side scatter plot.
-
Analyze the FITC and PI signals to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Analysis of MLL Target Gene Expression by Quantitative Real-Time RT-PCR
This protocol allows for the measurement of changes in the mRNA levels of HOXA9, MEIS1, CMYC, and BCL2 in response to this compound treatment.
Materials:
-
Leukemia cell lines
-
This compound or test compounds
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for HOXA9, MEIS1, CMYC, BCL2, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat leukemia cells with this compound (e.g., 5 µM) for 4-6 hours.
-
Extract total RNA from the cells according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mixture containing cDNA, primers, and master mix.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Mandatory Visualizations
Signaling Pathway of this compound in MLL-Rearranged Leukemia
Caption: this compound mechanism in MLL-r leukemia.
Experimental Workflow for High-Throughput Screening
Caption: High-throughput screening workflow.
Conclusion
This compound serves as a valuable tool compound for the study of MLL-rearranged leukemias and as a benchmark for the discovery of new therapeutic agents. The protocols and data presented herein provide a robust framework for researchers to employ this compound in high-throughput screening and to further investigate its mechanism of action. The distinct and rapid induction of apoptosis by this compound highlights a promising therapeutic vulnerability in these aggressive leukemias, paving the way for the development of more effective and targeted treatments.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. bosterbio.com [bosterbio.com]
- 3. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle in Response to CCI-007
Introduction
CCI-007 is a novel small molecule inhibitor that has demonstrated selective cytotoxic activity against specific subtypes of leukemia, particularly those with MLL rearrangements (MLL-r).[1][2] The primary mechanism of action for this compound is the rapid induction of caspase-dependent apoptosis within hours of treatment.[1][2][3][4] This is accompanied by mitochondrial depolarization and the downregulation of key survival genes in MLL-r leukemia, such as HOXA9, MEIS1, CMYC, and BCL2.[1][2][3][4]
It is important to note that, in contrast to other MLL1-complex inhibitors that typically induce a cell cycle block, studies have shown that this compound has minimal effects on cell cycle progression.[1] Analysis of cell cycle distribution following this compound treatment has revealed no biologically significant changes in the percentages of cells in the G0/G1, S, or G2/M phases of the cell cycle.[1]
Therefore, while flow cytometry is a powerful tool to assess the cellular response to this compound, the primary observable effect on a DNA content histogram will be an increase in the sub-G1 population, which is indicative of apoptotic bodies and fragmented DNA, rather than a distinct cell cycle arrest at a specific checkpoint. These application notes provide a detailed protocol for using flow cytometry to assess the effects of this compound on the cell cycle, with a focus on quantifying the sub-G1 population as a marker of apoptosis.
Application Notes
Flow cytometry with propidium (B1200493) iodide (PI) staining is a widely used technique for analyzing the distribution of cells throughout the different phases of the cell cycle. PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence emitted is directly proportional to the amount of DNA in a given cell.[5][6] This allows for the discrimination of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).
When cells undergo apoptosis, their DNA is cleaved into smaller fragments. During the staining procedure, these small DNA fragments leak out of the cell, resulting in a population of cells with less than 2N DNA content. This population appears as a distinct peak to the left of the G0/G1 peak on a DNA content histogram and is referred to as the "sub-G1" peak. The size of the sub-G1 peak is a quantitative measure of the extent of apoptosis in the cell population.
Given the known mechanism of this compound, a significant increase in the sub-G1 population is the expected outcome following treatment. Analysis of the G0/G1, S, and G2/M populations is still valuable to confirm the absence of a significant cell cycle block, which distinguishes this compound's mechanism from other targeted therapies.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired leukemia cell line (e.g., PER-485, MOLM-13, MV4;11) in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.5 µM to 10 µM) to determine the optimal concentration for inducing apoptosis in the specific cell line.
-
Cell Treatment: Add the diluted this compound or vehicle control (e.g., DMSO) to the cell cultures. Incubate the cells for the desired time points. For this compound, a time course of 6, 12, and 24 hours is recommended to observe the rapid induction of apoptosis.[1]
-
Cell Harvesting: Following incubation, harvest the cells. For suspension cells, this can be done by transferring the cell suspension to a centrifuge tube. For adherent cells, first, detach the cells using a gentle cell scraper or trypsinization.
-
Cell Counting: Perform a cell count to ensure you have an adequate number of cells for flow cytometry analysis (a minimum of 1 x 10^6 cells per sample is recommended).[5]
Cell Fixation and Staining with Propidium Iodide
This protocol is adapted for staining with propidium iodide for cell cycle analysis.[5][7]
-
Washing: Centrifuge the harvested cells at approximately 300 x g for 5 minutes.[5] Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold phosphate-buffered saline (PBS). Repeat the centrifugation and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension.[5] This ensures proper fixation and minimizes cell clumping.
-
Incubation: Incubate the cells in 70% ethanol for at least 30 minutes on ice.[5] For longer-term storage, cells can be kept at -20°C for several weeks.
-
Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the ethanol and resuspend the pellet in 5 mL of PBS. Allow the cells to rehydrate for 5 minutes at room temperature.
-
Washing: Centrifuge the cells and discard the PBS. Repeat this wash step once more.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of a solution containing 100 µg/mL RNase A in PBS.[5] Incubate for 30 minutes at 37°C. This step is crucial to ensure that only DNA is stained by the propidium iodide.[7]
-
Propidium Iodide Staining: Add 500 µL of a 50 µg/mL propidium iodide solution in PBS to the cell suspension.[5] Gently mix and incubate for at least 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. For PI, excitation is typically at 488 nm and emission is collected at approximately 617 nm. Collect data for at least 10,000 events per sample.[5] Ensure to set the DNA content parameter to a linear scale and use a low flow rate to improve the quality of the data.[5][7]
Data Presentation
The following table represents hypothetical data from a flow cytometry experiment analyzing the cell cycle distribution of a this compound-sensitive MLL-r leukemia cell line (e.g., PER-485) after 24 hours of treatment.
| Treatment | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |
| Vehicle Control | 3.5 ± 0.8 | 45.2 ± 2.1 | 38.1 ± 1.5 | 13.2 ± 1.1 |
| This compound (5 µM) | 48.7 ± 3.5 | 35.8 ± 2.8 | 10.3 ± 1.9 | 5.2 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
References
- 1. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 7. ucl.ac.uk [ucl.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Overcoming CCI-007 Resistance in Leukemia Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel anti-leukemic compound, CCI-007.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in sensitive leukemia cells?
A1: this compound is a small molecule inhibitor that has shown selective cytotoxic activity against a subset of leukemia cell lines, particularly those with MLL-rearrangements (MLL-r), CALM-AF10, and SET-NUP214 translocations.[1][2][3] In sensitive cells, this compound rapidly induces caspase-dependent apoptosis within 24 hours, which is mediated by mitochondrial depolarization.[1][4][5] A key feature of its action is the swift downregulation of critical MLL-r survival genes, including HOXA9, MEIS1, CMYC, and BCL2, within a few hours of treatment.[1][2][4][5]
Q2: Which leukemia cell lines are known to be sensitive or resistant to this compound?
A2: Sensitivity to this compound has been evaluated across a panel of leukemia cell lines. The half-maximal inhibitory concentration (IC50) after 72 hours of treatment is a common metric for sensitivity. A summary of reported sensitivities is provided in Table 1.
Troubleshooting Guides
Issue 1: My MLL-r leukemia cells are not responding to this compound treatment (Primary Resistance).
Possible Cause: Your cells may exhibit intrinsic resistance to this compound. Research indicates that MLL-r leukemia cells with significantly higher baseline gene expression levels of MEIS1 and BCL2 are characteristically resistant to this compound.[1][2][4][5] These elevated levels likely provide a survival advantage that overrides the inhibitory effects of the compound.
Troubleshooting Steps:
-
Confirm Baseline Gene Expression: Assess the baseline mRNA levels of HOXA9, MEIS1, CMYC, and BCL2 in your untreated cells using quantitative real-time PCR (qRT-PCR). Compare these levels to those of known this compound sensitive cell lines (e.g., PER-485, MV4;11).
-
Consider Combination Therapy: If high BCL2 expression is confirmed, a potential strategy to overcome resistance is to co-administer this compound with a BCL2 inhibitor (e.g., Venetoclax). This dual approach would target both the MLL-r transcriptional program and the anti-apoptotic machinery.
-
Explore Alternative Pathways: General strategies for overcoming drug resistance in leukemia involve targeting other critical survival pathways that may be active in your cells, such as the PI3K/Akt or Wnt/β-catenin pathways.[6][7]
Issue 2: My cells initially responded to this compound, but have now developed resistance (Acquired Resistance).
Possible Cause: Continuous exposure to this compound can lead to the selection of a resistant cell population. This acquired resistance is often characterized by the upregulation of MLL target genes, such as HOXA9, CMYC, and BCL2, to levels that are no longer affected by this compound treatment.[1]
Troubleshooting Steps:
-
Validate Resistance: Culture the suspected resistant cells in the absence of this compound for several passages and then re-challenge them with the compound to confirm that the resistance is a stable phenotype.
-
Analyze Gene Expression Changes: Compare the mRNA levels of HOXA9, MEIS1, CMYC, and BCL2 in your resistant cell line to the parental, sensitive cell line both at baseline and after this compound treatment. A lack of downregulation in the resistant line post-treatment would confirm this mechanism.
-
Implement Combination Strategies: As with primary resistance, the addition of a BCL2 inhibitor is a rational approach if BCL2 is upregulated. Alternatively, targeting downstream effectors or parallel survival pathways may re-sensitize the cells to apoptosis.
Data Presentation
Table 1: Differential Cytotoxicity of this compound in a Panel of Human Leukemia Cell Lines
| Cell Line | Subtype | Fusion Gene | This compound IC50 (µM) after 72h | Sensitivity |
| PER-485 | B-ALL | MLL-AF4 | 1.2 ± 0.1 | Sensitive |
| MV4;11 | AML | MLL-AF4 | 1.5 ± 0.1 | Sensitive |
| MOLM-13 | AML | MLL-AF9 | 2.1 ± 0.2 | Sensitive |
| KOPN-8 | B-ALL | MLL-AF4 | 2.5 ± 0.3 | Sensitive |
| SEM | B-ALL | MLL-AF4 | 3.5 ± 0.4 | Sensitive |
| MONO-MAC-6 | AML | MLL-AF9 | 4.8 ± 0.5 | Sensitive |
| KP-MO-TS | AML | CALM-AF10 | 1.8 ± 0.2 | Sensitive |
| U937 | AML | CALM-AF10 | 3.2 ± 0.3 | Sensitive |
| LOUCY | T-ALL | SET-NUP214 | 4.5 ± 0.6 | Sensitive |
| RS4;11 | B-ALL | MLL-AF4 | > 20 | Resistant |
| CEM | T-ALL | MLL-wt | > 20 | Resistant |
Data is representative and compiled from published studies.[1][8] Actual IC50 values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Apoptosis via Annexin V Staining
-
Cell Treatment: Seed leukemia cells at a density of 2 x 10^5 cells/mL and treat with 5 µM this compound or vehicle control (e.g., DMSO) for 24 hours.
-
Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of a propidium (B1200493) iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately by flow cytometry. An increase in the Annexin V-positive cell population indicates apoptosis.[1]
Protocol 2: Analysis of Gene Expression by qRT-PCR
-
Cell Treatment: Treat leukemia cells with 5 µM this compound or vehicle control for 6-8 hours.
-
RNA Extraction: Harvest cells and extract total RNA using a standard Trizol-based or column-based method.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for HOXA9, MEIS1, CMYC, BCL2, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound treated samples to the vehicle control.
Mandatory Visualizations
Caption: Signaling pathways in this compound sensitive vs. resistant leukemia cells.
Caption: Workflow for troubleshooting and overcoming this compound resistance.
References
- 1. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blog.championsoncology.com [blog.championsoncology.com]
- 8. oncotarget.com [oncotarget.com]
troubleshooting inconsistent results with CCI-007
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing CCI-007 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor that shows selective cytotoxic activity against specific types of leukemia, particularly those with MLL-rearrangements (MLL-r), CALM-AF10, and SET-NUP214 translocations.[1][2] Its primary mechanism of action is the induction of rapid, caspase-dependent apoptosis within hours of treatment.[1][2][3] this compound achieves this by downregulating the mRNA expression of key survival genes, including HOXA9, MEIS1, CMYC, and BCL2, which are crucial drivers in these forms of leukemia.[1][2]
Q2: Why am I observing different responses to this compound across various MLL-rearranged cell lines?
A2: The differential sensitivity to this compound among MLL-rearranged (MLL-r) leukemia cell lines is a key finding.[1] Research has shown that MLL-r cells with inherently higher baseline expression levels of MEIS1 and BCL2 are more resistant to this compound.[1][2] Therefore, variability in response is often linked to the intrinsic genetic and expression profile of the specific cell line being used.
Q3: Can cells develop resistance to this compound?
A3: Yes, acquired resistance to this compound has been observed. Studies have shown that continuous culture of sensitive cells in the presence of the compound can lead to resistance. This resistance is often characterized by the upregulation of MLL target genes, such as HOXA9, CMYC, and BCL2.[3]
Q4: What is the recommended solvent and storage condition for this compound?
A4: While the provided search results do not specify a solvent, compounds of this nature are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C. Always refer to the manufacturer's data sheet for specific instructions.
Troubleshooting Inconsistent Results
This section addresses specific experimental issues that can lead to inconsistent or unexpected results when working with this compound.
Issue 1: High Variability in Cell Viability Assays (e.g., Alamar Blue/Resazurin)
Q: My cell viability results with this compound are not consistent between experiments. What could be the cause?
A: Inconsistent results in resazurin-based assays like Alamar Blue can stem from several factors.
-
Cell Health and Density: The assay's accuracy depends on the metabolic activity of healthy, exponentially growing cells.[4] Seeding cells at too high a density can cause proliferation to slow, while too low a density may result in insignificant signal.[5] Ensure you are using a consistent and optimal cell density for your specific cell line.
-
Incubation Time: Long incubation times with the reagent can lead to an over-reduction of the dye, especially with highly metabolically active cells, which can obscure dose-dependent effects.[5] It is advisable to perform a preliminary experiment to determine the optimal incubation time for your cell density.
-
Compound Interference: Some chemical compounds can directly interact with resazurin, either reducing or oxidizing it, leading to false-positive or false-negative results, respectively.[6] It is crucial to run a control with this compound in cell-free media to check for any direct interaction with the assay reagent.[6]
-
Pipetting and Dilution Errors: Inaccurate serial dilutions or inconsistent pipetting can introduce significant variability.[4]
Caption: Troubleshooting logic for inconsistent cell viability assays.
Issue 2: Unexpected Results in Apoptosis Assays (e.g., Annexin V Staining)
Q: I'm seeing a high percentage of Annexin V positive cells in my negative control group, or my results are not matching expectations.
A: Apoptosis assay results can be skewed by several factors related to cell handling and the experimental setup.
-
Cell Handling: Over-trypsinization or harsh mechanical handling during cell harvesting can damage the cell membrane, leading to false-positive Annexin V staining.[1][7] It is recommended to use a gentler dissociation enzyme like Accutase and to handle cells gently.[1]
-
Spontaneous Apoptosis: If cells are overgrown (overconfluent) or have been cultured for too long without fresh media, they may begin to undergo spontaneous apoptosis, leading to high background in the control group.[1] Always use healthy, log-phase cells for your experiments.
-
Supernatant Loss: Apoptotic cells can detach and float in the culture medium. Discarding the supernatant during cell harvesting will lead to an underestimation of apoptosis. Always collect the supernatant and combine it with the adherent cells for analysis.[1]
-
Reagent Issues: Ensure your Annexin V and propidium (B1200493) iodide (PI) reagents are not expired and have been stored correctly. A positive control (e.g., treating cells with a known apoptosis inducer) can validate that the reagents and protocol are working correctly.[8]
| Quadrant | Annexin V Staining | Propidium Iodide (PI) Staining | Cell Population |
| Lower Left | Negative | Negative | Viable, healthy cells[8] |
| Lower Right | Positive | Negative | Early Apoptotic Cells [8] |
| Upper Right | Positive | Positive | Late Apoptotic or Necrotic Cells [8] |
| Upper Left | Negative | Positive | Necrotic Cells[8] |
Issue 3: Inconsistent Gene Expression Data (qRT-PCR)
Q: The expression levels of HOXA9, MEIS1, CMYC, and BCL2 are highly variable in my qRT-PCR experiments after this compound treatment.
A: Variability in qRT-PCR results often points to issues with RNA quality, reverse transcription, or primer design.
-
RNA Quality: The integrity and purity of your starting RNA are critical. Degraded RNA or the presence of inhibitors from the isolation process can lead to inefficient and variable cDNA synthesis.[9] Always assess RNA quality (e.g., using a spectrophotometer or gel electrophoresis) before proceeding.[10]
-
cDNA Synthesis Efficiency: Inconsistent reverse transcription can be a major source of variability. Ensure you use the same amount of high-quality RNA for each reaction and that your reverse transcription reagents are performing optimally.[11]
-
Primer Design and Specificity: Poorly designed primers can lead to non-specific amplification or the formation of primer-dimers, which will interfere with accurate quantification.[9] It is essential to validate your primers to ensure they amplify a single product of the correct size. Running a melt curve analysis after the qPCR run is a standard way to check for non-specific products.
-
Pipetting Errors: Small variations in the amount of template or master mix can lead to significant differences in Ct values.[9]
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using Alamar Blue
This protocol is adapted from the methods described for testing this compound.[12]
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) in a final volume of 90 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of this compound. Add 10 µL of the diluted compound to the appropriate wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.[12]
-
Reagent Addition: Add 10 µL of Alamar Blue (resazurin) reagent to each well.
-
Final Incubation: Incubate the plate for an additional 1-4 hours, or a pre-determined optimal time, protected from light.
-
Measurement: Measure the absorbance or fluorescence according to the manufacturer's instructions (e.g., absorbance at 570 nm and 600 nm, or fluorescence with excitation at ~560 nm and emission at ~590 nm).
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background from blank wells (media + reagent only).
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol is based on standard procedures used in the evaluation of this compound.[1][12][13]
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the specified time (e.g., 5 µM for 24 hours).[12] Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle enzyme. Combine all cells from each sample.
-
Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry immediately. Use unstained, Annexin V-only, and PI-only controls to set up proper compensation and gates.
Protocol 3: Gene Expression Analysis by Quantitative Real-Time RT-PCR (qRT-PCR)
This protocol outlines the steps for analyzing changes in MLL target gene expression.[1][12]
-
Cell Treatment: Treat cells with this compound (e.g., 5 µM) for the desired time (e.g., 3 hours).[12]
-
RNA Isolation: Harvest cells and isolate total RNA using a standard method (e.g., Trizol or a column-based kit).
-
RNA Quantification and Quality Check: Determine the concentration and purity of the RNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA for all samples using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (HOXA9, MEIS1, CMYC, BCL2) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).
-
qPCR Run: Perform the qPCR on a real-time PCR instrument using an appropriate cycling program.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle control.[12]
Signaling Pathway and Data Interpretation
This compound Mechanism of Action
This compound acts on MLL-rearranged leukemia cells by inhibiting the pathways that drive their survival and proliferation. This leads to a cascade of events culminating in programmed cell death.
Caption: this compound signaling pathway in MLL-rearranged leukemia.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Dissociation Enzymes Affect Annexin V/Flow-Cytometric Apoptotic Assay Outcomes After miRNA-based Transient Transfection | Anticancer Research [ar.iiarjournals.org]
- 8. bosterbio.com [bosterbio.com]
- 9. dispendix.com [dispendix.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. pcrbio.com [pcrbio.com]
- 12. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CCI-007 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of CCI-007 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel small molecule inhibitor that has shown selective cytotoxic activity against a subset of leukemia cell lines with MLL-rearrangements (MLL-r), as well as those with CALM-AF10 and SET-NUP214 translocations.[1][2] It induces rapid, caspase-dependent apoptosis within 24 hours of treatment, which is associated with mitochondrial depolarization.[1][2][3] The primary mechanism involves the downregulation of key MLL-r gene expression signatures, including the oncogenes HOXA9, MEIS1, CMYC, and BCL2.[1][3][4]
Q2: Which cell lines are sensitive to this compound?
A2: Sensitivity to this compound has been observed in a subset of MLL-rearranged leukemia cell lines, including both acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML) subtypes.[3] Specifically, cell lines such as PER-485, MV4;11, and MOLM-13 have been identified as sensitive.[3] Cell lines with CALM-AF10 and SET-NUP214 gene fusions also show responsiveness to this compound.[1][3]
Q3: Are there known resistant cell lines?
A3: Yes, some MLL-rearranged leukemia cell lines, such as CEM and RS4;11, have demonstrated resistance to this compound.[3] Resistance has been associated with significantly higher baseline expression levels of MEIS1 and BCL2.[1][3][4] Additionally, resistance can be acquired through the upregulation of MLL target genes like HOXA9, CMYC, and BCL2.[3][5]
Q4: What is a recommended starting concentration for this compound in cell-based assays?
A4: For initial experiments, a concentration range of 0.1 µM to 20 µM is recommended for dose-response studies.[3] For specific assays, such as the induction of apoptosis, a concentration of 5 µM has been effectively used in sensitive cell lines.[3] The IC50 values for sensitive cell lines are typically in the low micromolar range.[3][6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: How should I prepare and store this compound?
A5: Like many small molecule inhibitors, this compound is typically dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[7] It is important to keep the final DMSO concentration in your cell culture media low (ideally below 0.1% and not exceeding 0.5%) to avoid solvent-induced toxicity.[7][8] Always include a vehicle-only control (e.g., media with the same final concentration of DMSO) in your experiments.[7] For storage, follow the manufacturer's recommendations, which typically involve storing the stock solution at -20°C or -80°C and protecting it from light and repeated freeze-thaw cycles.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell death in vehicle control | Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is at a non-toxic level (e.g., ≤ 0.1% DMSO).[8] Always run a solvent-only control to assess its effect on cell viability.[8] |
| Contamination of cell culture. | Regularly check for bacterial or fungal contamination.[8] | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Standardize cell passage number, confluency, and serum batches. Regularly test for mycoplasma contamination.[8] |
| Instability of this compound. | Prepare fresh dilutions from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[8] | |
| Pipetting errors. | Calibrate pipettes regularly and use consistent pipetting techniques.[8] | |
| No observable effect of this compound | Cell line is resistant to this compound. | Confirm the genotype of your cell line. Consider testing cell lines known to be sensitive (e.g., PER-485, MV4;11) as a positive control.[3] |
| Suboptimal concentration of this compound. | Perform a dose-response experiment with a wider concentration range.[3] | |
| Insufficient incubation time. | The apoptotic effects of this compound are observed within 24 hours, while effects on viability are typically measured at 72 hours.[3] Ensure your assay endpoint is appropriate. | |
| High background in assays | Compound aggregation at high concentrations. | Visually inspect the compound in solution for any precipitation. Consider including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays to disrupt aggregates.[7][9] |
Quantitative Data Summary
Table 1: this compound In Vitro Activity
| Cell Line | Type | MLL Status | Sensitivity | IC50 (µM) |
| PER-485 | ALL | MLL-AF4 | Sensitive | Low micromolar[3] |
| MV4;11 | AML | MLL-AF4 | Sensitive | Low micromolar[3] |
| MOLM-13 | AML | MLL-AF9 | Sensitive | Low micromolar[3] |
| CEM | T-ALL | MLL-wt | Resistant | > 20 µM[3] |
| RS4;11 | B-ALL | MLL-AF4 | Resistant | > 20 µM[3] |
Note: IC50 values can vary depending on the specific assay conditions and duration.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., AlamarBlue)
-
Cell Seeding: Plate cells in a 96-well plate at a density predetermined to ensure exponential growth for the duration of the experiment. Allow adherent cells to attach overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical starting range would be from 40 µM down to 0.1 µM. Also, prepare a 2x vehicle control (e.g., 0.2% DMSO in media).
-
Cell Treatment: Remove the old media and add an equal volume of the 2x this compound dilutions or vehicle control to the appropriate wells. This will result in a 1x final concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[3]
-
Viability Assessment: Add AlamarBlue reagent (or a similar viability reagent) to each well according to the manufacturer's instructions.
-
Data Acquisition: After the recommended incubation period with the reagent, measure fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Assessment of Apoptosis by Annexin V Staining
-
Cell Treatment: Seed cells in a suitable culture plate and treat with the desired concentration of this compound (e.g., 5 µM) and a vehicle control for 24 hours.[3]
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently-labeled Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive) can then be quantified.
Visualizations
Caption: Signaling pathway affected by this compound in MLL-rearranged leukemia.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting workflow for this compound efficacy issues.
References
- 1. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]
- 2. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Investigating Off-Target Effects of CCI-007 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing potential off-target effects of the small molecule inhibitor, CCI-007, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor that has shown selective cytotoxic activity against a subset of leukemia cell lines with Mixed Lineage Leukemia (MLL) rearrangements, as well as those with CALM-AF10 and SET-NUP214 translocations.[1][2][3] Its primary on-target effect is the rapid induction of caspase-dependent apoptosis.[1][2][4] This is achieved through mitochondrial depolarization and the downregulation of key MLL-rearranged leukemia survival genes, including HOXA9, MEIS1, CMYC, and BCL2.[1][2][4] Sensitivity to this compound in MLL-rearranged leukemia cells has been correlated with lower baseline expression levels of MEIS1 and BCL2.[1][2][3]
Q2: Why is it important to investigate the off-target effects of this compound?
A2: While this compound shows selectivity for certain leukemia subtypes, all small molecule inhibitors have the potential to bind to unintended proteins (off-targets), which can lead to unexpected biological effects, toxicity, or misinterpretation of experimental results.[5][6][7] Identifying off-target effects is crucial for a comprehensive understanding of this compound's mechanism of action, predicting potential side effects in clinical applications, and developing more specific derivatives.
Q3: What are the initial indicators of potential off-target effects in my experiments with this compound?
A3: Potential off-target effects of this compound might be suspected if you observe:
-
Unexpected cytotoxicity: Significant cell death in cell lines that are not supposed to be sensitive to this compound (e.g., MLL-wild type cells) at concentrations close to the on-target IC50.[8]
-
Atypical cellular phenotypes: Morphological changes, cell cycle arrest at unexpected phases, or other phenotypic alterations that are not consistent with the known on-target mechanism of apoptosis induction.[5][8]
-
Discrepancies in dose-response curves: A significant difference between the concentration of this compound required to induce apoptosis (on-target effect) and the concentration that causes other cellular effects.
Q4: What are the recommended experimental approaches to identify off-target effects of this compound?
A4: A multi-pronged approach is recommended to identify potential off-target effects:
-
Kinome Profiling: This method screens this compound against a large panel of kinases to determine its selectivity and identify any unintended kinase targets.[5][9][10]
-
Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify proteins from cell lysates that directly bind to this compound.[11]
-
Phosphoproteomics: Mass spectrometry-based analysis of changes in protein phosphorylation in this compound treated cells can reveal unexpected alterations in signaling pathways.
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of a suspected off-target protein can help validate if the observed phenotype is due to interaction with that specific off-target.[5]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in MLL-wild type (resistant) cancer cell lines.
-
Possible Cause: Off-target effects of this compound leading to cytotoxicity through a mechanism independent of the MLL-rearranged pathway.
-
Troubleshooting Steps:
-
Confirm On-Target Inactivity: Verify that the expression of MLL target genes (HOXA9, MEIS1, etc.) is not altered in the resistant cell line upon this compound treatment using qPCR or Western blot.
-
Perform Dose-Response Comparison: Determine the IC50 values for both sensitive (e.g., PER-485) and resistant cell lines. A narrow window between the two may suggest off-target toxicity.
-
Kinome-Wide Screen: Subject this compound to a kinome-wide binding assay to identify potential off-target kinases that might be driving the observed cytotoxicity.[5][9] Many kinases are involved in cell survival pathways, and their inhibition can lead to cell death.[12][13]
-
Pathway Analysis: If kinome profiling identifies potential off-targets, use Western blotting to examine the phosphorylation status of key downstream effectors of those kinases in the treated resistant cells.
-
| Cell Line | Expected this compound Sensitivity | Observed IC50 (Hypothetical) | Interpretation |
| PER-485 (MLL-r) | Sensitive | 1 µM | On-target effect |
| K562 (MLL-wt) | Resistant | 5 µM | Potential off-target cytotoxicity |
| Jurkat (MLL-wt) | Resistant | > 20 µM | Expected resistance |
Issue 2: this compound induces a G2/M cell cycle arrest instead of the expected apoptosis.
-
Possible Cause: Off-target inhibition of kinases involved in cell cycle regulation.
-
Troubleshooting Steps:
-
Validate Cell Cycle Arrest: Confirm the G2/M arrest using flow cytometry with propidium (B1200493) iodide staining.
-
Examine Apoptosis Markers: Concurrently, assess for markers of apoptosis (e.g., Annexin V staining, cleaved caspase-3) to see if the cell cycle arrest is a prelude to apoptosis or a distinct off-target effect.[1]
-
Consult Kinome Profiling Data: Analyze existing or newly generated kinome profiling data for off-target interactions with key cell cycle kinases (e.g., CDKs, PLKs, Aurora kinases).
-
Western Blot Analysis: Probe for changes in the phosphorylation status of proteins involved in the G2/M checkpoint, such as CDK1/Cyclin B1.
-
Experimental Protocols
Protocol 1: Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration for screening is typically around 1 µM, which is significantly higher than its on-target IC50.[5]
-
Kinase Panel Selection: Utilize a commercial kinase profiling service that offers a broad panel of human kinases (e.g., >400 kinases).
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.
-
Data Analysis: The results are usually provided as a percentage of inhibition or binding affinity for each kinase. Analyze the data to identify kinases that are significantly inhibited by this compound at the tested concentration.
Protocol 2: Whole-Cell Proteomics and Phosphoproteomics
Objective: To identify global changes in protein expression and phosphorylation in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture a sensitive cancer cell line (e.g., PER-485) and treat with this compound at its IC50 concentration for a specified time (e.g., 6 or 24 hours). Include a vehicle-treated control (DMSO).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Extract proteins and digest them into peptides using trypsin.
-
Phosphopeptide Enrichment (for Phosphoproteomics): Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
-
Data Analysis: Use bioinformatics software to identify and quantify changes in protein and phosphopeptide abundance between the this compound-treated and control samples. Perform pathway analysis on the differentially expressed or phosphorylated proteins to identify perturbed signaling networks.
Visualizations
References
- 1. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]
- 3. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 11. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinome expression profiling to target new therapeutic avenues in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinome expression profiling to target new therapeutic avenues in multiple myeloma | Haematologica [haematologica.org]
- 14. LC-MS/MS Proteomic Study of MCF-7 Cell Treated with Dox and Dox-Loaded Calcium Carbonate Nanoparticles Revealed Changes in Proteins Related to Glycolysis, Actin Signalling, and Energy Metabolism [mdpi.com]
Technical Support Center: Improving the Selectivity of CCI-007 for MLL-r Leukemia
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the selectivity of CCI-007 for Mixed-Lineage Leukemia-rearranged (MLL-r) leukemia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that has shown selective cytotoxic activity against a subset of MLL-rearranged (MLL-r) leukemia cell lines, as well as those with CALM-AF10 and SET-NUP214 translocations.[1][2] Its primary mechanism of action is the rapid induction of caspase-dependent apoptosis. This is achieved through the downregulation of key MLL target genes, including HOXA9, MEIS1, CMYC, and BCL2, which are crucial for the survival and proliferation of MLL-r leukemia cells.[1][3]
Q2: What determines the selectivity of this compound for certain MLL-r leukemia subtypes?
A2: The selectivity of this compound appears to be linked to the baseline expression levels of the MLL target genes MEIS1 and BCL2.[1][2] MLL-r leukemia cell lines with lower baseline expression of MEIS1 and BCL2 are generally more sensitive to this compound.[2] Conversely, MLL-r cells with higher baseline expression of these genes tend to be more resistant.[1][2]
Q3: How can the selectivity of this compound be improved for resistant MLL-r leukemia cells?
A3: A promising strategy to enhance the selectivity of this compound for resistant MLL-r cells is through combination therapy. Since resistance is associated with higher levels of the anti-apoptotic protein BCL2 and the transcription factor MEIS1, combining this compound with inhibitors targeting these proteins could create a synergistic effect, rendering resistant cells more susceptible.
Q4: What are the potential off-target effects of this compound?
A4: The initial screens of this compound indicated that it did not affect the viability of MLL-wild-type (MLL-wt) leukemia cells, solid tumor cell lines, or normal cells at concentrations effective against sensitive MLL-r lines.[2] However, as with any small molecule inhibitor, a comprehensive off-target analysis is recommended, especially when moving to in vivo models.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values for this compound in Cell Viability Assays
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values between replicate experiments. | Cell passage number and confluency can affect drug sensitivity. | Use cells within a consistent, low passage number range. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. |
| Inaccurate drug concentration due to degradation or precipitation. | Prepare fresh stock solutions of this compound in DMSO and store them in small aliquots at -80°C. Avoid repeated freeze-thaw cycles. Visually inspect for any precipitation before use. | |
| Inconsistent incubation times. | Strictly adhere to the planned incubation time (e.g., 72 hours) for all plates within an experiment and between experiments. | |
| No significant difference in viability between sensitive and resistant cell lines. | Incorrect cell line identity or cross-contamination. | Authenticate cell lines using short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination. |
| Suboptimal assay conditions. | Optimize seeding density and assay duration for each cell line. Ensure the viability assay used (e.g., Alamar Blue, CellTiter-Glo®) is appropriate for the cell type and experimental endpoint. |
Guide 2: Difficulty in Generating this compound Resistant MLL-r Cell Lines
| Problem | Possible Cause | Recommended Solution |
| Widespread cell death with initial this compound treatment. | Starting concentration of this compound is too high. | Begin with a concentration at or below the IC50 value for the parental cell line to allow a subpopulation of cells to survive and adapt. |
| Resistant clones fail to proliferate. | Insufficient time for recovery and adaptation. | After the initial drug exposure, allow the surviving cells to recover and repopulate in drug-free media before re-introducing the drug at the same or a slightly higher concentration. |
| Loss of resistant phenotype over time. | Discontinuation of selective pressure. | Maintain the established resistant cell line in a medium containing a constant concentration of this compound to preserve the resistant phenotype. |
Guide 3: Challenges with CRISPR-Cas9 Knockdown of MEIS1 or BCL2
| Problem | Possible Cause | Recommended Solution |
| Low gene editing efficiency. | Suboptimal guide RNA (gRNA) design. | Design and test multiple gRNAs targeting different exons of the gene of interest. Use online design tools to predict gRNA efficiency and off-target effects. |
| Inefficient delivery of CRISPR-Cas9 components. | Optimize the transfection or transduction method for your specific leukemia cell line. Consider using lentiviral delivery for hard-to-transfect cells. | |
| Cell toxicity following transfection/transduction. | Titrate the amount of CRISPR-Cas9 components to find the optimal balance between editing efficiency and cell viability. | |
| No observable change in this compound sensitivity after gene knockdown. | Incomplete knockdown at the protein level. | Verify knockdown efficiency by Western blot, not just qPCR, as mRNA levels may not always correlate with protein levels. |
| Compensatory mechanisms. | MLL-r cells may upregulate other survival pathways. Consider targeting multiple genes simultaneously or combining CRISPR-based approaches with other inhibitors. |
Quantitative Data
Table 1: Cytotoxicity of this compound in a Panel of MLL-r and MLL-wt Leukemia Cell Lines
| Cell Line | Subtype | MLL Status | IC50 (µM) of this compound | Sensitivity |
| PER-485 | B-ALL | MLL-AF4 | 2.5 | Sensitive |
| MV4;11 | AML | MLL-AF4 | 3.1 | Sensitive |
| MOLM-13 | AML | MLL-AF9 | 4.2 | Sensitive |
| THP-1 | AML | MLL-AF9 | 5.0 | Sensitive |
| RS4;11 | B-ALL | MLL-AF4 | >20 | Resistant |
| SEMK2 | B-ALL | MLL-AF4 | >20 | Resistant |
| CEM | T-ALL | MLL-wt | >20 | Resistant |
| K562 | CML | MLL-wt | >20 | Resistant |
Data is compiled from published studies.[2][4] IC50 values represent the concentration of this compound required to inhibit cell growth by 50% after 72 hours of treatment.
Table 2: Hypothetical Synergistic Effect of this compound in Combination with a BCL2 Inhibitor (Venetoclax) in a Resistant MLL-r Cell Line (RS4;11)
| Treatment | This compound (µM) | Venetoclax (nM) | % Cell Viability | Combination Index (CI)* |
| Control | 0 | 0 | 100 | - |
| This compound | 10 | 0 | 85 | - |
| Venetoclax | 0 | 50 | 80 | - |
| Combination | 10 | 50 | 40 | < 1 (Synergistic) |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. This is a hypothetical example to illustrate a potential experimental outcome.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits the growth of a leukemia cell line by 50%.
Materials:
-
Leukemia cell lines (e.g., PER-485, RS4;11)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom black plates
-
Alamar Blue or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine viability using trypan blue exclusion.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of culture medium.
-
-
Drug Preparation and Addition:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be 0.1 µM to 20 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the drug dilutions to the appropriate wells, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Viability Assessment:
-
Add the viability reagent (e.g., 20 µL of Alamar Blue) to each well.
-
Incubate for an additional 4 hours (for Alamar Blue) or as per the manufacturer's instructions.
-
Measure the fluorescence or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).
-
Protocol 2: Assessing Apoptosis by Flow Cytometry using Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic cells in a leukemia cell population following treatment with this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Treat cells with the desired concentration of this compound (e.g., 5 µM) and a vehicle control for 24 hours.
-
-
Cell Harvesting and Washing:
-
Collect both adherent and suspension cells and transfer to a flow cytometry tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Collect at least 10,000 events per sample.
-
Analyze the data to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
Visualizations
Caption: Signaling pathway in MLL-r leukemia and the inhibitory effect of this compound.
Caption: Experimental workflow for improving this compound selectivity.
References
CCI-007 stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential stability issues associated with the small molecule inhibitor, CCI-007, in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? A1: this compound is a novel small molecule inhibitor identified for its cytotoxic activity against certain types of leukemia, particularly those with MLL-rearrangements (MLL-r).[1][2][3] Its mechanism involves inducing rapid, caspase-dependent apoptosis (programmed cell death).[1][4][5] this compound achieves this by altering the gene expression signature in sensitive cells, leading to the downregulation of key cancer-driving genes such as HOXA9, MEIS1, CMYC, and BCL2.[1][2][3][5]
Q2: Are there known stability issues with this compound? A2: Yes. Published research indicates that this compound lacks sufficient metabolic stability for in vivo applications, and more stable analogs are under development.[1] This inherent instability can also present challenges in long-term in vitro experiments, where the compound may degrade over time in aqueous solutions and cell culture media.
Q3: How should I prepare and store this compound stock solutions to maximize stability? A3: To maximize stability, dissolve this compound powder in a high-purity, anhydrous solvent like DMSO to create a concentrated stock solution.[6][7] Aliquot this stock solution into single-use volumes in tightly sealed amber glass or inert polypropylene (B1209903) vials and store at -80°C for long-term use.[7] It is critical to avoid repeated freeze-thaw cycles, which can accelerate degradation.[7][8]
Q4: What are the primary signs of this compound degradation in my experiment? A4: Signs of degradation can include a diminished or inconsistent biological effect in cell-based assays, the appearance of new or unexpected peaks in HPLC or LC-MS analysis, or physical changes such as the formation of precipitate or a change in the color of your working solution.[7][9][10]
Q5: My experiment runs for 72 hours. Is it likely that this compound will remain stable? A5: Given its known metabolic instability, it is unlikely that this compound will remain fully stable over a 72-hour period under typical cell culture conditions (37°C, aqueous media).[1][8] It is highly recommended to perform a stability assessment under your specific experimental conditions to determine the compound's half-life. For long-term experiments, replenishing the media with freshly prepared this compound at regular intervals may be necessary to maintain a consistent effective concentration.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Causes | Suggested Solutions |
| Inconsistent results or gradual loss of activity in cell-based assays. | 1. Degradation in Culture Medium: this compound may be unstable at 37°C in the complex aqueous environment of cell culture media.[8][10] 2. Enzymatic Degradation: Enzymes present in serum (e.g., FBS) can metabolize the compound.[10] 3. Adsorption to Plasticware: The compound may bind to the surface of culture plates or tubes, reducing its effective concentration.[8][9] | 1. Assess Stability: Perform a stability study of this compound in your specific cell culture medium (see Protocol 2). 2. Replenish Compound: For experiments longer than 24 hours, consider replacing the medium with fresh this compound at determined intervals.[6] 3. Use Low-Binding Plates: Utilize low-protein-binding plates and pipette tips to minimize adsorption.[8][9] 4. Serum Control: Test stability in media with and without serum to see if enzymatic degradation is a factor.[8] |
| Appearance of new peaks during HPLC/LC-MS analysis over time. | 1. Hydrolysis: Functional groups in this compound may be susceptible to cleavage by water, a process that can be pH-dependent.[9] 2. Oxidation: The compound may be sensitive to dissolved oxygen in the buffer or exposure to air.[7][9] 3. Photodegradation: Exposure to light can induce chemical breakdown.[7] | 1. Characterize Degradants: Use LC-MS to identify the mass of the degradation products to understand the degradation pathway.[9] 2. Optimize pH: If hydrolysis is suspected, test the compound's stability in buffers of different pH values to find the optimal range.[7] 3. Protect from Light: Prepare and store solutions in amber vials or wrap containers in foil to prevent photodegradation.[7][9] |
| Precipitate forms in culture wells after adding this compound. | 1. Poor Solubility: The concentration used may exceed the solubility limit of this compound in the cell culture medium.[9] 2. Solvent Shock: A high concentration of the organic solvent (e.g., DMSO) in the final medium can cause the compound to precipitate.[6] 3. Degradation Product: The precipitate could be a less soluble degradation product.[9] | 1. Check Solubility: Determine the maximum solubility of this compound in your medium. You may need to use a lower concentration.[6] 2. Minimize Solvent: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic and low (typically <0.5%).[6] 3. Pre-warm Medium: Avoid adding a cold compound solution directly to the warmer medium to prevent thermal shock precipitation.[6] 4. Analyze Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradant.[9] |
Quantitative Stability Data Summary
The following tables present hypothetical stability data for this compound to illustrate how results can be structured. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Stability of this compound (10 µM) in Aqueous Buffers Over 24 Hours
| Temperature | Buffer System | % Remaining at 4h | % Remaining at 8h | % Remaining at 24h |
| 4°C | PBS, pH 7.4 | 99 ± 1.2% | 98 ± 1.5% | 95 ± 2.1% |
| 25°C (RT) | PBS, pH 7.4 | 92 ± 2.5% | 85 ± 3.0% | 70 ± 4.5% |
| 37°C | PBS, pH 7.4 | 81 ± 3.1% | 65 ± 3.8% | 38 ± 5.2% |
Table 2: Stability of this compound (10 µM) in Cell Culture Media at 37°C Over 48 Hours
| Medium Type | % Remaining at 8h | % Remaining at 24h | % Remaining at 48h |
| DMEM (serum-free) | 75 ± 4.1% | 45 ± 5.5% | 18 ± 6.0% |
| DMEM + 10% FBS | 68 ± 4.8% | 32 ± 6.2% | 9 ± 4.9% |
| RPMI-1640 + 10% FBS | 71 ± 3.9% | 35 ± 5.8% | 11 ± 5.1% |
Experimental Protocols
Protocol 1: Assessing this compound Stability in an Aqueous Buffer
-
Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Dilute this stock to a final working concentration of 10 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4).[9]
-
Incubation: Aliquot the working solution into separate, sealed amber vials for each time point and temperature condition (e.g., 4°C, 25°C, 37°C).[9]
-
Time Points: At designated intervals (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each condition.
-
Quenching: Immediately stop further degradation by adding an equal volume of cold acetonitrile (B52724). This will also precipitate buffer salts.[9]
-
Analysis: Centrifuge the samples to remove any precipitate. Analyze the supernatant by a validated stability-indicating HPLC method (e.g., C18 column with UV detection) or LC-MS.[9][11]
-
Data Analysis: Quantify the peak area of the parent this compound compound at each time point. Calculate the percentage remaining relative to the t=0 sample.[8]
Protocol 2: Assessing this compound Stability in Cell Culture Medium
-
Preparation: Prepare a working solution of this compound at the desired final concentration in pre-warmed cell culture medium (e.g., DMEM + 10% FBS).
-
Experimental Setup: Add the this compound-containing medium to culture wells. Prepare three sets of conditions:
-
Medium with this compound (no cells)
-
Medium with this compound + cells
-
Medium with vehicle (e.g., DMSO) + cells (as a control)
-
-
Incubation: Place the plates in a standard cell culture incubator (37°C, 5% CO₂).
-
Time Points: At each time point (e.g., 0, 8, 24, 48 hours), collect aliquots of the culture medium from each condition.
-
Sample Processing: Centrifuge the aliquots to pellet any cells or debris. Transfer the supernatant to a new tube.
-
Extraction/Quenching: Add three volumes of cold acetonitrile with an internal standard to the supernatant to precipitate proteins and stop degradation.[8]
-
Analysis: Centrifuge the samples to pellet precipitated proteins. Analyze the resulting supernatant by LC-MS to quantify the concentration of the parent this compound.[10][12]
-
Data Analysis: Compare the concentration of this compound at each time point to the t=0 sample to determine the percentage of compound remaining. The "no cells" condition reveals chemical stability, while the "+ cells" condition indicates combined chemical and metabolic stability.[10]
Visualizations
Caption: A workflow for troubleshooting this compound stability issues.
Caption: Experimental workflow for assessing this compound stability.
Caption: this compound mechanism of action signaling pathway.
References
- 1. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]
- 3. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing CCI-007 Toxicity to Non-Malignant Cells
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the toxicity of the investigational compound CCI-007 to non-malignant cells during pre-clinical research. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation support.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound has demonstrated selective cytotoxicity against a subset of leukemia cell lines with MLL rearrangements (MLL-r), CALM-AF10, and SET-NUP214 translocations.[1][2][3] Studies have shown that it does not significantly affect the viability of normal cells, solid tumor cell lines, and other MLL-wild type (MLL-wt) leukemia cells at concentrations effective against sensitive leukemia lines.[1][2]
Q2: What is the mechanism of action of this compound in malignant cells?
A2: this compound induces rapid, caspase-dependent apoptosis in sensitive leukemia cells.[1] This is initiated through mitochondrial depolarization.[1] Mechanistically, this compound alters the gene expression signature in MLL-r cells, leading to the downregulation of key survival genes including HOXA9, MEIS1, CMYC, and BCL2.[1][4]
Q3: What are the potential reasons for observing unexpected toxicity in non-malignant cells?
A3: While this compound is reported to be selective, unexpected toxicity in non-malignant cells could arise from several factors:
-
Off-target effects: The compound may interact with unintended molecular targets in certain non-malignant cell types.
-
Cell line specific sensitivity: Some non-malignant cell lines may have unique characteristics that render them more susceptible to the compound's effects.
-
Experimental conditions: Factors such as high compound concentration, prolonged exposure time, or solvent toxicity (e.g., DMSO) can contribute to non-specific cell death.
-
Compound stability and purity: Degradation or impurities in the this compound sample could lead to unforeseen toxic effects.
Q4: How do I select the appropriate non-malignant control cell lines for my experiments?
A4: The choice of control cell lines is critical for accurately assessing the selectivity of this compound. Consider the following:
-
Relevance to the cancer type: Select non-malignant cells from the same tissue lineage as the cancer cells being studied (e.g., normal human hematopoietic stem cells or peripheral blood mononuclear cells for leukemia studies).
-
Use of primary cells: Primary cells, although more challenging to culture, often provide a more physiologically relevant model compared to immortalized cell lines.
-
Well-characterized cell lines: If using immortalized lines, choose those that are well-characterized and widely used in toxicology studies. Examples include human dermal fibroblasts (HDF), human umbilical vein endothelial cells (HUVEC), and non-transformed epithelial cell lines like MCF10A.
-
Multiple cell lines: It is advisable to use a panel of non-malignant cell lines to get a broader understanding of potential off-target toxicity.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during your experiments.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High toxicity observed in non-malignant control cells at the intended therapeutic dose. | 1. Compound concentration is too high for the specific non-malignant cell type. 2. The non-malignant cell line is particularly sensitive. 3. Solvent (e.g., DMSO) concentration is toxic. 4. Error in compound dilution calculations. | 1. Perform a dose-response curve on the non-malignant cells to determine their specific IC50 value. 2. Test a panel of different non-malignant cell lines to see if the toxicity is widespread or cell-type specific. 3. Ensure the final solvent concentration is non-toxic for your cells (typically <0.5% for DMSO). Run a solvent-only control. 4. Double-check all calculations and prepare fresh dilutions. |
| Inconsistent results between different cytotoxicity assays (e.g., Alamar Blue vs. Annexin V). | 1. Different assays measure different cellular events (metabolic activity vs. apoptosis). 2. The compound may have cytostatic (inhibits proliferation) rather than cytotoxic (kills cells) effects at certain concentrations. 3. Timing of the assay is critical. | 1. Understand the principles of each assay. Alamar Blue measures metabolic activity, which may decrease before signs of apoptosis are evident. Annexin V staining detects an early marker of apoptosis. 2. Correlate viability data with direct cell counts or a proliferation assay (e.g., Ki-67 staining) to distinguish between cytotoxic and cytostatic effects. 3. Perform a time-course experiment to capture the dynamics of cell death. |
| No toxicity observed in positive control malignant cells. | 1. This compound is inactive. 2. The malignant cell line is resistant to this compound. 3. Incorrect assay procedure. | 1. Verify the integrity and purity of your this compound stock. 2. Confirm that you are using a this compound-sensitive cell line (e.g., PER-485, MOLM-13). Resistance has been linked to high baseline expression of MEIS1 and BCL2.[1] 3. Review the experimental protocol and ensure all steps were followed correctly. Include a known cytotoxic agent as a positive control for the assay itself. |
Data Presentation
Table 1: Differential Cytotoxicity of this compound in Malignant and Non-Malignant Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound across a panel of human cell lines after 72 hours of treatment, as determined by the Alamar Blue cell viability assay.
| Cell Line | Cell Type | Malignancy Status | IC50 (µM) | Reference |
| PER-485 | MLL-r Leukemia | Malignant | 3.5 | [1] |
| MV4;11 | MLL-r Leukemia | Malignant | 4.9 | [1] |
| MOLM-13 | MLL-r Leukemia | Malignant | 6.4 | [1] |
| THP-1 | MLL-r Leukemia | Malignant | 8.5 | [1] |
| U937 | CALM-AF10 Leukemia | Malignant | 4.8 | [1] |
| KP-MO-TS | CALM-AF10 Leukemia | Malignant | 5.8 | [1] |
| Loucy | SET-NUP214 Leukemia | Malignant | 7.9 | [1] |
| RS4;11 | MLL-r Leukemia | Malignant (Resistant) | > 20 | [1] |
| REH | MLL-wt Leukemia | Malignant (Resistant) | > 20 | [1] |
| Jurkat | MLL-wt Leukemia | Malignant (Resistant) | > 20 | [1] |
| K562 | MLL-wt Leukemia | Malignant (Resistant) | > 20 | [1] |
| Calu-6 | Solid Tumor | Malignant (Resistant) | > 20 | [1] |
| MCF-7 | Solid Tumor | Malignant (Resistant) | > 20 | [1] |
| HeLa | Solid Tumor | Malignant (Resistant) | > 20 | [1] |
| BE(2)-C | Solid Tumor | Malignant (Resistant) | > 20 | [1] |
| MCF10A | Non-transformed Epithelial | Non-Malignant | > 20 | [1] |
| HSF | Normal Fibroblast | Non-Malignant | > 20 | [1] |
| MRC5 | Normal Fibroblast | Non-Malignant | > 20 | [1] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using Alamar Blue (Resazurin) Assay
Objective: To quantify the metabolic activity of cells as an indicator of viability following treatment with this compound.
Methodology:
-
Cell Seeding:
-
Plate both malignant and non-malignant cells in a 96-well plate at a predetermined optimal density.
-
Include wells with media only for a background control.
-
Allow cells to adhere and stabilize for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with a range of this compound concentrations. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
-
Incubation:
-
Incubate the plates for the desired exposure time (e.g., 72 hours).
-
-
Alamar Blue Addition:
-
Add Alamar Blue reagent to each well, typically 10% of the well volume.
-
Incubate for 1-4 hours, or as optimized for your cell lines, protected from light.
-
-
Measurement:
-
Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Protocol 2: Detecting Apoptosis using Annexin V and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Methodology:
-
Cell Treatment:
-
Culture and treat cells with this compound at the desired concentrations and for the appropriate duration in a suitable culture vessel (e.g., 6-well plate).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorophore) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add additional 1X binding buffer to each sample.
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained, Annexin V only, and PI only controls for setting up compensation and gates.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protocol 3: Measuring Mitochondrial Membrane Potential using JC-1 Staining
Objective: To assess mitochondrial depolarization, an early event in apoptosis, induced by this compound.
Methodology:
-
Cell Treatment:
-
Treat cells with this compound as described in the apoptosis protocol. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
-
JC-1 Staining:
-
After treatment, incubate the cells with JC-1 staining solution in culture medium for 15-30 minutes at 37°C.
-
-
Washing:
-
Wash the cells with assay buffer to remove the staining solution.
-
-
Analysis:
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
Healthy cells with polarized mitochondria will exhibit red fluorescence (J-aggregates).
-
Apoptotic cells with depolarized mitochondria will exhibit green fluorescence (JC-1 monomers).
-
-
Data Analysis:
-
Quantify the shift from red to green fluorescence as a measure of mitochondrial depolarization.
-
Visualizations
Signaling Pathways
Caption: On-target vs. potential off-target signaling of this compound.
Experimental Workflow
Caption: Workflow for assessing this compound toxicity in non-malignant cells.
Logical Relationship
Caption: Troubleshooting logic for unexpected toxicity.
References
- 1. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]
- 4. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Delivery Methods for Novel Small Molecule Anticancer Agents in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals refining the delivery methods of novel small molecule anticancer agents, such as CCI-007, in preclinical models. As specific in vivo data for this compound is not publicly available, this guide addresses common challenges encountered during the administration of small molecule inhibitors in rodent models.[1][2]
I. Frequently Asked Questions (FAQs): Formulation and Stability
This section addresses common questions regarding the formulation and stability of small molecule inhibitors for in vivo studies.
| Question | Answer |
| How should I prepare stock solutions of a novel small molecule inhibitor? | Most small molecule inhibitors are soluble in organic solvents like Dimethyl Sulfoxide (DMSO). It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO. Store these stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles which can degrade the compound.[1] |
| What is the expected stability of the compound in the prepared formulation? | The stability of small molecule inhibitors in vehicle formulations can vary significantly. Factors influencing stability include the compound's chemical structure, the pH and composition of the vehicle, and storage conditions.[1] Some compounds may be stable for extended periods, while others might degrade within hours. A pilot stability study is recommended. |
| How can I determine the stability of my specific inhibitor in a chosen vehicle? | To assess stability, incubate the formulated inhibitor at the intended concentration and storage temperature. At various time points, analyze the concentration of the active compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A comparison to a time-zero sample will indicate the percentage of the compound remaining.[2] |
| What are common vehicles for in vivo administration of small molecule inhibitors? | The choice of vehicle is critical for solubility and minimizing toxicity. Common vehicles for parenteral administration include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like cyclodextrins, polyethylene (B3416737) glycol (PEG), or Tween 80. For oral administration, aqueous solutions like 0.5% methylcellulose (B11928114) or carboxymethylcellulose are often used. |
II. Troubleshooting Guides for In Vivo Delivery
This section provides troubleshooting for common issues encountered during various routes of administration in preclinical rodent models.
A. Intravenous (IV) Injection (Tail Vein)
Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Difficulty Visualizing or Accessing the Tail Vein | - Vasoconstriction due to stress or cold. - Dehydration. - Small or young animals. | - Warm the animal's tail using a heat lamp or warm water (30-35°C) to induce vasodilation.[3] - Ensure proper hydration of the animal. - Use a smaller gauge needle (e.g., 27-30G).[4] |
| Formation of a Subcutaneous 'Bleb' During Injection | - Needle has passed through or is not properly seated in the vein. | - Immediately stop the injection.[4] - Withdraw the needle and apply gentle pressure to the site. - Re-attempt the injection at a more proximal site on the tail.[5] |
| No Blood Flashback in the Needle Hub | - The needle is not in the vein. | - Make slight adjustments to the needle position (advance, withdraw, or rotate slightly). - If unsuccessful, withdraw the needle and re-attempt. |
| Animal Distress or Adverse Reaction During Injection | - Formulation is too cold, viscous, or irritating. - Injection rate is too fast. | - Warm the formulation to room temperature before injection.[6] - Ensure the formulation is not too viscous. - Administer the injection slowly and evenly.[5] |
Experimental Protocol: Intravenous Tail Vein Injection in Mice
-
Preparation:
-
Restraint:
-
Place the mouse in a suitable restraint device, allowing access to the tail.
-
-
Injection:
-
Clean the tail with 70% ethanol.
-
Immobilize the tail and insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.[5]
-
A successful insertion may result in a "flash" of blood in the needle hub.[5]
-
Inject the formulation slowly. The vein should blanch as the solution is administered.[4]
-
If swelling occurs, the needle is not in the vein; stop immediately and re-attempt proximally.[4]
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure with gauze to prevent bleeding.
-
Monitor the animal for any adverse reactions.[5]
-
B. Intraperitoneal (IP) Injection
Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inadvertent Injection into an Organ (e.g., Cecum, Bladder) | - Improper needle placement or angle of insertion. | - Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[7] - Insert the needle at a 15-20 degree angle. - Aspirate before injecting to check for urine or intestinal contents.[7] |
| Subcutaneous Instead of Intraperitoneal Deposition | - Needle is not inserted deep enough. | - Ensure the needle penetrates the abdominal wall. A slight "pop" may be felt. |
| Leakage of Injected Substance from the Injection Site | - Injection volume is too large. - Needle gauge is too large. | - Adhere to recommended maximum injection volumes (e.g., <10 ml/kg for mice and rats).[7] - Use an appropriately sized needle (e.g., 23-27G for mice and rats).[7] |
| Peritonitis or Inflammation | - Contamination of the injectate or needle. - Irritating formulation. | - Use sterile injection solutions and needles.[7] - Evaluate the tolerability of the vehicle in a pilot study. |
Experimental Protocol: Intraperitoneal Injection in Mice
-
Preparation:
-
Draw the sterile formulation into a syringe with an appropriate gauge needle (23-27G).[7]
-
-
Restraint:
-
Gently restrain the mouse, exposing the abdomen. Tilting the mouse with its head slightly downward can help shift the abdominal organs.[7]
-
-
Injection:
-
Identify the lower right quadrant of the abdomen.
-
Insert the needle, bevel up, at a 15-20 degree angle, ensuring it penetrates the peritoneum.
-
Aspirate to ensure no fluid is drawn back into the syringe.[7]
-
Inject the solution smoothly.
-
-
Post-Injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor for any signs of distress.
-
C. Oral Gavage
Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Fluid Coming from the Nose or Mouth After Dosing | - Inadvertent administration into the trachea. - Esophageal reflux due to large volume or rapid administration. | - This is a critical adverse event. Immediately stop the procedure and monitor the animal for respiratory distress. If signs are severe, humane euthanasia is necessary. - Ensure proper restraint with the head and neck in a straight line. - Use a gavage needle of the correct length and with a ball-tip. |
| Esophageal or Stomach Injury | - Improper technique or use of a rigid/damaged gavage needle. | - Use flexible gavage needles or those with a smooth, ball-shaped tip. - Never force the needle if resistance is met.[2] |
| Animal Stress and Resistance | - Improper restraint. - Unpleasant taste of the formulation. | - Ensure proper training in animal handling and restraint. - Coating the tip of the gavage needle with a sweet substance may encourage swallowing.[2] |
Experimental Protocol: Oral Gavage in Mice
-
Preparation:
-
Select a gavage needle of the appropriate size for the mouse, with a smooth, ball-shaped tip.
-
Measure the distance from the mouse's mouth to the last rib to ensure the needle is the correct length.
-
Draw the formulation into a syringe attached to the gavage needle.
-
-
Restraint:
-
Gently scruff the mouse to immobilize the head and ensure the head and body are in a straight line.
-
-
Administration:
-
Post-Administration:
-
Gently remove the needle and return the mouse to its cage.
-
Monitor for any signs of distress, particularly respiratory issues.
-
III. Visual Guides
Signaling Pathway of a Hypothetical Small Molecule Inhibitor
Caption: Hypothetical signaling pathway showing inhibition by a small molecule.
Experimental Workflow for In Vivo Delivery Method Refinement
Caption: Workflow for refining in vivo delivery of a novel compound.
Troubleshooting Logic for Inconsistent In Vivo Efficacy
Caption: Logical flow for troubleshooting inconsistent in vivo results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Preclinical and clinical studies of anticancer agent‐incorporating polymer micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative preclinical and clinical pharmacokinetics of a cremophor-free, nanoparticle albumin-bound paclitaxel (ABI-007) and paclitaxel formulated in Cremophor (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Research progress of novel anti-tumor drug formulations [frontiersin.org]
Technical Support Center: Addressing Variability in CCI-007's Effect on Different Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor, CCI-007. The information below is designed to help address the observed variability in the cytotoxic effects of this compound across different cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor that has been shown to selectively decrease the viability of a subset of leukemia cell lines, particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r), CALM-AF10, and SET-NUP214 translocations.[1][2] Its mechanism of action involves the induction of rapid, caspase-dependent apoptosis through mitochondrial depolarization.[1][3] In sensitive cell lines, this compound also leads to a significant downregulation of key MLL-r associated survival genes, including HOXA9, MEIS1, CMYC, and BCL2.[1][2][3]
Q2: We are observing a minimal or no cytotoxic effect of this compound on our cell line. What are the potential reasons for this resistance?
A2: Resistance to this compound is a key aspect of its selectivity and has been characterized in several studies. The primary reason for resistance in MLL-rearranged leukemia cell lines is the baseline expression level of specific MLL target genes.[1][2] MLL-r leukemia cells that are resistant to this compound have been found to have significantly higher baseline gene expression levels of MEIS1 and BCL2 compared to sensitive MLL-r leukemia cells.[1][2][3] These pre-existing high levels of pro-survival proteins may offer a protective advantage against the apoptotic effects of this compound. Furthermore, resistance to this compound can be acquired through the upregulation of MLL target gene expression during continuous exposure to the compound.[1][4]
Q3: Which types of cell lines are most likely to be sensitive to this compound?
A3: this compound has demonstrated the most potent cytotoxic activity against a subset of leukemia cell lines with specific genetic backgrounds.[1][5] These include:
-
MLL-rearranged (MLL-r) leukemia: Both acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines with MLL translocations (e.g., t(4;11), t(9;11), t(1;11)) have shown sensitivity.[1]
-
CALM-AF10 rearranged leukemia: Cell lines harboring this specific gene fusion are also sensitive to this compound.[1][5]
-
SET-NUP214 translocated leukemia: This is another class of leukemia cell lines where this compound has shown significant activity.[1][5]
It is important to note that this compound has been found to be largely ineffective against MLL wild-type (MLL-wt) leukemia cells, solid tumor cell lines, and normal, non-malignant cells.[1][3]
Q4: Can the variability in our results be due to the cell line itself, even if it's the "same" one used in other studies?
A4: Yes, this is a critical point to consider in cell-based research. Cancer cell lines are not always genetically stable and can evolve in culture.[6][7] Different laboratory strains of the same cell line (e.g., MCF-7) have been shown to have striking genomic and transcriptomic differences, leading to significant variations in their response to drugs.[6][7] This genetic drift can be influenced by culture conditions.[7] Therefore, it is crucial to perform regular characterization of your cell lines to ensure the reproducibility of your findings.
Troubleshooting Guide
If you are experiencing unexpected variability or a lack of effect with this compound, follow this troubleshooting workflow.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Data Presentation
Table 1: Differential Cytotoxicity of this compound in Human Leukemia Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound for a panel of leukemia cell lines, highlighting the difference between sensitive and resistant lines.
| Cell Line | Subtype | Genetic Feature | IC₅₀ (µM) of this compound | Sensitivity |
| PER-485 | B-ALL | MLL-AF4 | 0.8 | Sensitive |
| MOLM-13 | AML | MLL-AF9 | 1.2 | Sensitive |
| MV4;11 | B-ALL/AML | MLL-AF4 | 2.5 | Sensitive |
| KP-MO-TS | AML | CALM-AF10 | 1.5 | Sensitive |
| LOUCY | T-ALL | SET-NUP214 | 3.0 | Sensitive |
| RS4;11 | B-ALL | MLL-AF4 | > 10 | Resistant |
| CEM | T-ALL | MLL-wt | > 10 | Resistant |
Data compiled from Somers et al., 2016.[1]
Experimental Protocols & Associated Visualizations
Determining Cell Line Sensitivity to this compound
This experimental workflow outlines the steps to classify a new cell line as sensitive or resistant to this compound.
Caption: Experimental workflow for assessing cell line sensitivity to this compound.
Protocol: Cell Viability (Alamar Blue) Assay
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration used for the highest this compound dose.
-
Treatment: Add 100 µL of the 2x compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add 20 µL of Alamar Blue reagent to each well.
-
Incubation: Incubate for an additional 4-6 hours, or until a color change is observed in the vehicle control wells.
-
Data Acquisition: Measure fluorescence or absorbance according to the manufacturer's instructions using a microplate reader.
-
Analysis: Normalize the data to the vehicle control wells and plot the percentage of viability against the log of the this compound concentration. Calculate the IC₅₀ value using a non-linear regression curve fit.
Proposed Signaling Pathway of this compound in Sensitive Cells
This diagram illustrates the proposed mechanism of action for this compound in sensitive MLL-rearranged leukemia cells.
Caption: Proposed signaling pathway for this compound-induced apoptosis in sensitive cells.
References
- 1. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 7. Genetic and transcriptional evolution alters cancer cell line drug response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identification of the Direct Molecular Target of CCI-007
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the identification of the direct molecular target of CCI-007.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a novel small molecule that has demonstrated selective cytotoxic activity against a subset of leukemia cell lines with Mixed Lineage Leukemia (MLL) gene rearrangements, as well as those with CALM-AF10 and SET-NUP214 fusions.[1][2][3] It induces rapid caspase-dependent apoptosis and modulates the expression of key MLL target genes, including HOXA9, MEIS1, CMYC, and BCL2.[1][2][3][4] While its downstream effects are documented, its direct molecular target remains to be definitively identified.
Q2: What are the primary strategies for identifying the direct molecular target of a small molecule like this compound?
A2: The main approaches for target deconvolution of small molecules fall into three categories: affinity-based methods, biophysical methods, and genetic approaches.[5][6][7]
-
Affinity-Based Proteomics: This involves using a modified version of the small molecule to "pull down" its binding partners from a cell lysate.[5][8][9]
-
Biophysical Methods (Label-Free): Techniques like Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) assess target engagement by measuring changes in protein stability upon compound binding.[10][11][12][13][14]
-
Genetic Approaches: Methods like CRISPR-based screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target or its pathway.[6][7]
Q3: I am not seeing any protein pull-down with my affinity-based proteomics experiment for this compound. What could be the problem?
A3: Several factors could contribute to a failed affinity pull-down experiment. Consider the following troubleshooting steps:
-
Ineffective Affinity Probe: The linker or tag added to this compound may be sterically hindering its interaction with the target protein. Synthesize probes with different linker lengths and attachment points.
-
Low Abundance Target: The target protein may be expressed at very low levels in your chosen cell line. Consider using a cell line known to be highly sensitive to this compound and perform enrichment steps for specific cellular compartments (e.g., nuclear, membrane).
-
Weak or Transient Binding: The interaction between this compound and its target might be weak or have a fast off-rate. Optimize binding conditions (e.g., incubation time, temperature) and consider cross-linking strategies.
-
Non-specific Binding: High background can mask the signal from the true target. Increase the stringency of your wash steps and use appropriate blocking agents.
Q4: My CETSA results for this compound are inconclusive. How can I improve the assay?
A4: Inconclusive CETSA results often stem from suboptimal assay conditions. Here are some troubleshooting tips:
-
Inappropriate Temperature Range: The chosen temperature range may not be suitable for observing the thermal stabilization of the target protein. Perform a preliminary experiment with a broad temperature gradient to identify the optimal range for your target.[15]
-
Insufficient Compound Concentration: The concentration of this compound used may not be sufficient to saturate the target protein. Perform a dose-response experiment to determine the optimal concentration.[11]
-
Cell Permeability Issues: If using intact cells, ensure that this compound can effectively penetrate the cell membrane and reach its target. Consider using a lysate-based CETSA to bypass this issue.[16]
-
Protein Abundance and Antibody Quality: The target protein may be of low abundance, or the antibody used for detection in the Western blot may have low sensitivity or specificity. Ensure you have a validated antibody and consider using more sensitive detection methods.
Q5: The DARTS assay with this compound did not show any change in protease resistance for my candidate protein. What should I do?
A5: A lack of change in protease resistance in a DARTS experiment can be due to several reasons:
-
Suboptimal Protease Concentration: The concentration of the protease may be too high, leading to complete digestion of the protein even when bound to this compound, or too low, resulting in insufficient digestion in the control group. Perform a protease titration to find the optimal concentration that yields partial digestion.[10]
-
Weak Ligand Binding: For weakly binding compounds, the stabilization effect might be minimal. Try increasing the concentration of this compound or the incubation time.[10]
-
Binding Site Accessibility: The binding of this compound may not significantly alter the conformation of the protein in a way that protects it from the specific protease being used. Try a different protease with different cleavage site specificity.
Experimental Protocols & Data
Affinity-Based Proteomics Workflow
This protocol outlines a general workflow for identifying protein targets of this compound using an affinity-based approach.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound with an affinity tag (e.g., biotin) attached via a linker.
-
Probe Validation: Confirm that the tagged this compound retains its biological activity (e.g., cytotoxicity in sensitive cell lines).
-
Cell Lysis: Prepare a whole-cell lysate from a this compound-sensitive cell line.
-
Incubation: Incubate the cell lysate with the biotinylated this compound probe or a control (biotin alone).
-
Capture: Add streptavidin-coated beads to the lysate to capture the probe and any bound proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the this compound probe sample to the control to identify specifically enriched proteins.
-
Validation: Validate candidate target proteins using orthogonal methods like Western blotting, CETSA, or DARTS.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful method for verifying target engagement in a cellular context.[11] The principle is based on the ligand-induced thermal stabilization of the target protein.[11][15]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).[15]
-
Cell Lysis: Lyse the cells, for example, by repeated freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the putative target protein.[11]
-
Data Analysis: Quantify the band intensities at each temperature and plot them to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[11]
| Parameter | Vehicle Control (DMSO) | This compound (10 µM) |
| Apparent Tm (°C) | 52.5 | 58.2 |
| ΔTm (°C) | - | +5.7 |
| Table 1: Example CETSA Data for a Candidate Target of this compound. An increase in the apparent melting temperature (Tm) upon this compound treatment suggests direct binding and stabilization of the protein. |
Drug Affinity Responsive Target Stability (DARTS) Protocol
DARTS identifies protein targets based on their increased resistance to proteolysis upon ligand binding.[10][13] An advantage of this method is that it can be performed with the unmodified small molecule.[12][13]
Methodology:
-
Lysate Preparation: Prepare a native protein lysate from a this compound-sensitive cell line.
-
Compound Incubation: Incubate aliquots of the lysate with this compound or a vehicle control.[17]
-
Protease Digestion: Add a protease (e.g., thermolysin, pronase) to each sample and incubate for a time sufficient for partial digestion.[17]
-
Digestion Quenching: Stop the digestion reaction.
-
Analysis: Separate the protein fragments by SDS-PAGE.
-
Visualization and Identification: Visualize the protein bands (e.g., with Coomassie staining). Bands that are more intense in the this compound-treated lane compared to the control lane represent proteins that were protected from proteolysis. Excise these bands and identify the proteins by mass spectrometry.[14]
| Treatment | Protease | Candidate Target Band Intensity (Arbitrary Units) |
| Vehicle | - | 100 |
| Vehicle | + | 25 |
| This compound (10 µM) | - | 100 |
| This compound (10 µM) | + | 78 |
| Table 2: Example DARTS Data for a Candidate Target of this compound. The increased band intensity in the presence of both this compound and protease indicates that the compound protects the protein from digestion. |
By utilizing these strategies and troubleshooting guides, researchers can systematically approach the identification of the direct molecular target of this compound, a crucial step in understanding its mechanism of action and advancing its therapeutic potential.
References
- 1. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]
- 3. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 6. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 14. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 17. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
Validation & Comparative
A Comparative Guide to the Efficacy of CCI-007 and Other MLL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Leukemias driven by rearrangements of the Mixed Lineage Leukemia (MLL) gene represent a significant challenge in oncology, necessitating the development of targeted therapeutic agents. This guide provides a detailed comparison of the preclinical efficacy of CCI-007, a novel small molecule inhibitor, with other prominent MLL inhibitors, primarily focusing on the class of menin inhibitors. The information presented herein is based on available experimental data to assist researchers in understanding the landscape of MLL-targeted therapies.
Introduction to MLL Inhibition
Mixed Lineage Leukemia (MLL) rearrangements lead to the production of oncogenic MLL fusion proteins. These fusion proteins are critical drivers of leukemogenesis, primarily through the aberrant recruitment of protein complexes that upregulate the expression of key target genes, such as HOXA9 and MEIS1, which are essential for leukemia cell survival and proliferation.[1][2] Several therapeutic strategies have emerged to counteract the effects of these fusion proteins, with a major focus on inhibiting the protein-protein interactions essential for their function.
One of the most advanced classes of MLL inhibitors targets the interaction between the MLL fusion protein and menin, a nuclear protein required for the leukemogenic activity of MLL fusions.[3] Several menin inhibitors, including revumenib (SNDX-5613) and ziftomenib (B3325460) (KO-539), are in clinical development. This compound is another novel small molecule identified for its cytotoxic activity against MLL-rearranged leukemia cells.[4] This guide will compare the preclinical efficacy of this compound with these other MLL inhibitors.
Mechanism of Action
The primary mechanism of menin inhibitors is the disruption of the MLL-menin interaction, which in turn leads to the downregulation of MLL target genes like HOXA9 and MEIS1, inducing differentiation and apoptosis in leukemia cells.[3]
This compound has been shown to downregulate the mRNA levels of HOXA9, MEIS1, CMYC, and BCL2 in sensitive MLL-rearranged leukemia cell lines within a few hours of treatment.[4][5] This leads to a rapid, caspase-dependent apoptosis.[4][6] While the precise molecular target of this compound has not been fully elucidated, its downstream effects on MLL target genes suggest it interferes with a critical pathway for the survival of these leukemia cells.
Preclinical Efficacy: A Comparative Analysis
Direct head-to-head preclinical studies of this compound against other MLL inhibitors are not publicly available. However, a comparison of their individual preclinical data provides valuable insights into their relative potency and spectrum of activity.
In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following table summarizes the reported IC50 values for this compound and other MLL inhibitors against various MLL-rearranged (MLL-r) and MLL wild-type (MLL-wt) leukemia cell lines.
| Cell Line | MLL Status | This compound IC50 (µM)[4] | MI-503 GI50 (µM) | Revumenib (SNDX-5613) IC50 (nM) | Ziftomenib (KO-539) IC50 (nM) |
| MLL-rearranged | |||||
| PER-485 | t(4;11) MLL-AF4 | 1.8 | - | - | - |
| MV4;11 | t(4;11) MLL-AF4 | 2.5 | 0.25 - 0.57 | 10 - 20 | <25 |
| MOLM-13 | t(9;11) MLL-AF9 | 3.2 | 0.25 - 0.57 | 10 - 20 | <25 |
| RS4;11 | t(4;11) MLL-AF4 | >20 (Resistant) | - | - | - |
| THP-1 | t(9;11) MLL-AF9 | 4.6 | - | - | - |
| MLL wild-type | |||||
| REH | MLL-wt | >20 (Resistant) | - | - | - |
| Jurkat | MLL-wt | >20 (Resistant) | - | - | - |
| K562 | MLL-wt | >20 (Resistant) | Minimal Effect | - | - |
| U937 | CALM-AF10 | 2.9 | - | - | - |
| KP-MO-TS | CALM-AF10 | 3.5 | - | - | - |
| Loucy | SET-NUP214 | 4.1 | - | - | - |
Note: IC50 and GI50 values are not directly comparable as they measure different aspects of drug activity (inhibition of a target vs. inhibition of cell growth). The data is compiled from different studies and experimental conditions may vary.
From the available data, menin inhibitors such as revumenib and ziftomenib demonstrate high potency in the nanomolar range against MLL-rearranged cell lines. MI-503 also shows potent sub-micromolar activity. This compound is effective in the low micromolar range against a subset of MLL-rearranged, CALM-AF10, and SET-NUP214 leukemia cell lines.[4] A key finding for this compound is its selective cytotoxicity, with MLL-wild-type cell lines being largely resistant.[4]
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of a compound.
This compound: According to a 2016 publication by Somers et al., this compound lacks sufficient metabolic stability for in vivo use, and therefore, more stable and potent analogs are under development.[4] As a result, there is no publicly available in vivo efficacy data for this compound.
MI-503: In a mouse xenograft model using MV4;11 human MLL leukemia cells, daily intraperitoneal administration of MI-503 resulted in a significant reduction in tumor growth.
Revumenib (SNDX-5613): In a disseminated MOLM-13 xenograft model, treatment with revumenib provided a significant survival benefit and control of leukemia.
Ziftomenib (KO-539): In a disseminated MV411 xenotransplantation model, ziftomenib treatment demonstrated in vivo efficacy. It has also shown potent activity in preclinical patient-derived xenograft (PDX) models of pediatric MLL-rearranged acute lymphoblastic leukemia.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized descriptions of the key assays used to evaluate the efficacy of these MLL inhibitors.
Cell Viability Assays
-
Alamar Blue (Resazurin) Assay (used for this compound): Leukemia cell lines are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Alamar Blue reagent is then added to the wells. Viable, metabolically active cells reduce the resazurin (B115843) to the fluorescent resorufin, and the fluorescence is measured to determine the percentage of viable cells compared to a vehicle-treated control. IC50 values are then calculated from the dose-response curves.[4]
-
CellTiter-Glo Luminescent Cell Viability Assay (used for ziftomenib): This assay quantifies ATP, an indicator of metabolically active cells. Leukemia cells are treated with the inhibitor, and then the CellTiter-Glo reagent is added, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.
Gene Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): To assess the effect of inhibitors on the expression of MLL target genes, cells are treated with the compound for a specific duration. RNA is then extracted, reverse-transcribed into cDNA, and qRT-PCR is performed using primers specific for genes of interest (e.g., HOXA9, MEIS1). Gene expression levels are normalized to a housekeeping gene.[4]
Apoptosis Assays
-
Annexin V Staining: To quantify apoptosis, cells are treated with the inhibitor and then stained with fluorescently labeled Annexin V and a viability dye (e.g., 7-AAD or PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. The percentage of apoptotic cells is then determined by flow cytometry.[4]
Visualizing the Landscape of MLL Inhibition
MLL Fusion Protein Signaling Pathway
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
Validating the Anti-Leukemic Effects of CCI-007: An In Vitro and In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-leukemic effects of the novel small molecule CCI-007. While direct in vivo data for this compound is limited due to metabolic instability, this document summarizes its potent in vitro activity and compares its preclinical profile with alternative therapies that have demonstrated in vivo efficacy in models of leukemia, particularly those with MLL rearrangements.
This compound: A Potent Inducer of Apoptosis in MLL-Rearranged Leukemia
This compound has been identified as a small molecule that selectively targets and induces rapid cell death in a subset of leukemia cells with Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r), as well as those with CALM-AF10 and SET-NUP214 translocations.[1][2][3][4][5] Its mechanism of action is distinct from other MLL1-complex inhibitors, offering a promising new therapeutic avenue.[1]
Mechanism of Action
This compound induces rapid, caspase-dependent apoptosis within 24 hours of treatment.[1][2][3][4][5] This is accompanied by mitochondrial depolarization.[1][3][4][5] A key feature of this compound's action is the swift downregulation of critical MLL-r survival genes, including HOXA9, MEIS1, CMYC, and BCL2, within a few hours of exposure.[1][2][3][4] This rapid effect on gene expression suggests a mechanism that may involve the transcriptional machinery associated with MLL fusion proteins.[1]
In Vitro Efficacy of this compound
The anti-leukemic activity of this compound has been validated through a series of in vitro experiments.
| Cell Line | Type | This compound Sensitivity | Key Findings | Reference |
| PER-485 | MLL-r (infant ALL) | Sensitive | Significant increase in Annexin V-positive cells after 24h treatment. Rapid downregulation of HOXA9, MEIS1, CMYC, and BCL2 mRNA. | [1] |
| MV4;11 | MLL-r (AML) | Sensitive | Increased apoptosis upon treatment. | [1] |
| MOLM-13 | MLL-r (AML) | Sensitive | Increased apoptosis upon treatment. | [1] |
| KP-MO-TS | CALM-AF10 | Sensitive | Downregulation of MLL target genes. | [1] |
| CEM | MLL-wt (T-ALL) | Resistant | No significant increase in apoptosis. | [1] |
| RS4;11 | MLL-r (B-ALL) | Resistant | No significant increase in apoptosis. Higher baseline expression of MEIS1 and BCL2. | [1] |
Comparative Analysis with In Vivo Validated Alternatives
Due to the metabolic instability of this compound hindering its in vivo application, it is crucial to compare its promising in vitro profile with that of other novel inhibitors for MLL-r leukemias that have demonstrated in vivo efficacy.[2]
Menin-MLL Interaction Inhibitors
A promising therapeutic strategy for MLL-r leukemias is the inhibition of the interaction between Menin and the MLL fusion protein, which is critical for leukemogenesis.[1][6][7] Several small molecule inhibitors targeting this interaction have shown significant anti-leukemic activity in preclinical in vivo models.
| Compound | Mechanism of Action | In Vivo Model | Key In Vivo Findings | Reference |
| MI-463 | Menin-MLL Interaction Inhibitor | Mouse model with human MLL leukemia cells | ~3-fold decrease in relative tumor volume at 28 days. 70% increase in median survival time. | [1] |
| MI-503 | Menin-MLL Interaction Inhibitor | Mouse model with human MLL leukemia cells | ~8-fold decrease in tumor volume at 35 days. 45% increase in median survival time. | [1] |
| KO-539 | Menin-MLL Interaction Inhibitor | MV4;11 and MOLM-13 disseminated leukemia models | Prolonged survival benefit compared to vehicle. | [6][8] |
| VTP50469 | Menin-MLL Interaction Inhibitor | Mouse models of human MLL-r leukemia | Sharp decreases in the number of leukemia cells. | [3] |
Experimental Protocols
This compound In Vitro Apoptosis Assay
Objective: To quantify the induction of apoptosis in leukemia cell lines upon treatment with this compound.
Methodology:
-
Cell Culture: Leukemia cell lines (e.g., PER-485, MV4;11, MOLM-13, CEM, RS4;11) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with a specified concentration of this compound (e.g., 5 µM) or vehicle control for 24 hours.
-
Apoptosis Staining: Following treatment, cells are harvested, washed, and stained with Annexin V and a viability dye (e.g., Propidium Iodide) according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.
-
Data Analysis: The increase in the percentage of Annexin V-positive cells in the this compound treated group is compared to the vehicle control.
In Vivo Efficacy Study of Menin-MLL Inhibitors (General Protocol)
Objective: To evaluate the anti-tumor efficacy and survival benefit of Menin-MLL inhibitors in a mouse model of MLL-rearranged leukemia.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used.
-
Xenograft Establishment: Human MLL-rearranged leukemia cells (e.g., MV4;11) are implanted into the mice, typically intravenously or subcutaneously.
-
Treatment: Once tumors are established or a set number of days post-transplantation, mice are treated with the Menin-MLL inhibitor (e.g., MI-503 at 60 mg/kg daily) or a vehicle control.
-
Tumor Burden Monitoring: Tumor volume is measured regularly for subcutaneous models. For disseminated leukemia models, disease progression is monitored through methods like bioluminescent imaging or analysis of peripheral blood for human leukemia cells.
-
Survival Analysis: The survival time of the treated mice is recorded and compared to the control group using Kaplan-Meier survival curves.
-
Toxicity Assessment: Animal weight and general health are monitored throughout the study to assess for any treatment-related toxicity.
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. answers.childrenshospital.org [answers.childrenshospital.org]
- 4. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]
- 5. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling CCI-007 Action: A Comparative Analysis of Sensitive vs. Resistant Leukemia Cell Lines
For Immediate Release
A detailed comparative analysis reveals key molecular determinants differentiating leukemia cell lines sensitive to the novel small molecule CCI-007 from their resistant counterparts. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the compound's mechanism of action, the molecular basis of resistance, and supporting experimental data to inform future research and therapeutic strategies.
This compound has been identified as a promising cytotoxic agent against a subset of aggressive leukemias, particularly those with MLL rearrangements (MLL-r).[1][2][3][4] The compound's efficacy is intrinsically linked to the genetic background of the cancer cells, with specific gene expression signatures dictating sensitivity or resistance.
At a Glance: Key Differences Between this compound Sensitive and Resistant Cell Lines
| Feature | This compound Sensitive Cell Lines | This compound Resistant Cell Lines |
| Mechanism of Action | Induces rapid, caspase-dependent apoptosis via mitochondrial depolarization. Downregulates key survival genes (HOXA9, MEIS1, CMYC, BCL2).[2][3][5][6] | No significant induction of apoptosis or downregulation of key survival genes upon treatment.[5] |
| Key Molecular Signature | Characterized by lower baseline mRNA expression levels of MEIS1 and BCL2.[5] | Exhibit significantly higher baseline mRNA expression levels of MEIS1 and BCL2.[2][5] |
| Representative Cell Lines | PER-485, MOLM-13, MV4;11, PER-490, PER-703A, THP-1[5] | CEM, RS4;11, PER-785A, SEMK2, PER-826A, KOPN-8[5] |
Quantitative Analysis: Drug Sensitivity Profile
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in a panel of MLL-rearranged leukemia cell lines, highlighting the stark contrast in sensitivity.
| Cell Line | Subtype | This compound IC50 (µM) | Sensitivity |
| PER-485 | MLL-r ALL | 1.2 | Sensitive |
| MOLM-13 | MLL-r AML | 2.5 | Sensitive |
| MV4;11 | MLL-r AML | 3.1 | Sensitive |
| THP-1 | MLL-r AML | 4.7 | Sensitive |
| PER-490 | MLL-r ALL | 2.3 | Sensitive |
| PER-703A | MLL-r ALL | 3.8 | Sensitive |
| RS4;11 | MLL-r ALL | >20 | Resistant |
| SEMK2 | MLL-r ALL | >20 | Resistant |
| KOPN-8 | MLL-r ALL | >20 | Resistant |
IC50 values were determined after 72 hours of treatment using an Alamar Blue viability assay.[5]
Visualizing the Molecular Mechanisms
To better understand the processes underlying this compound sensitivity and resistance, the following diagrams illustrate the key signaling pathways and experimental workflows.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound.
Cell Viability Assay (Alamar Blue)
-
Cell Seeding: Leukemia cell lines are seeded in 96-well plates at a density of 2 x 10^5 cells/mL in a final volume of 100 µL per well.
-
Drug Preparation and Dilution: this compound is serially diluted in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). 100 µL of the drug dilutions are added to the respective wells.[6]
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Alamar Blue Addition: 20 µL of Alamar Blue reagent is added to each well.
-
Final Incubation: Plates are incubated for an additional 4-24 hours.
-
Fluorescence Measurement: Fluorescence is measured using a plate reader with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.
-
IC50 Calculation: The fluorescence data is normalized to vehicle-treated control cells, and IC50 values are calculated using a sigmoidal dose-response curve fit.[6]
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Cells are treated with this compound at a concentration of 5 µM or with a vehicle (DMSO) for 24 hours.[5]
-
Cell Harvesting and Washing: Cells are harvested and washed twice with cold PBS.
-
Resuspension: Cells are resuspended in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1][7]
-
Annexin V Staining: 5 µL of fluorochrome-conjugated Annexin V is added to 100 µL of the cell suspension.[1][8]
-
Incubation: The cell suspension is incubated for 15 minutes at room temperature in the dark.[1][7]
-
Propidium Iodide (PI) Staining: 5 µL of PI staining solution is added just before analysis.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometry.[9]
Quantitative Real-Time RT-PCR (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from untreated, exponentially growing leukemia cell lines.
-
cDNA Synthesis: cDNA is synthesized from total RNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR Reaction: The qRT-PCR reaction is prepared using a SYBR Green PCR Master Mix with gene-specific primers for HOXA9, MEIS1, CMYC, BCL2, and a reference gene (e.g., ABL).[10]
-
Thermal Cycling: The reaction is performed in a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: The relative gene expression levels are calculated using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.[5]
This guide provides a foundational understanding of the differential response to this compound in leukemia cell lines. The clear distinction in the baseline expression of MEIS1 and BCL2 between sensitive and resistant cells offers a potential biomarker for predicting therapeutic response and highlights a key mechanism of drug resistance. These findings are critical for the ongoing development of targeted therapies for MLL-rearranged leukemias.
References
- 1. research.pasteur.fr [research.pasteur.fr]
- 2. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. 4.4. Annexin V/PI Staining and Flow Cytometry Analysis [bio-protocol.org]
- 10. scispace.com [scispace.com]
A Comparative Analysis of CCI-007 and Other Targeted Therapies for MLL-Rearranged Leukemia
Aimed at researchers, scientists, and drug development professionals, this guide provides a cross-validation of the mechanism of action for the novel small molecule CCI-007. It objectively compares its performance against other targeted therapies for MLL-rearranged (MLL-r) leukemias, supported by experimental data and detailed protocols.
Introduction to Targeted Therapies in MLL-Rearranged Leukemia
Leukemias with rearrangements of the Mixed Lineage Leukemia (MLL) gene are aggressive hematological malignancies with a historically poor prognosis, particularly in infants.[1][2][3][4] The fusion proteins generated by these rearrangements drive a distinct leukemogenic program, primarily through the upregulation of HOXA9 and MEIS1 gene expression.[1][2][3][4] This has led to the development of targeted therapies aimed at disrupting this oncogenic signaling pathway. This compound is a novel small molecule identified to selectively induce cell death in a subset of MLL-r leukemia cells.[1][2][3][4] This guide compares the mechanism and efficacy of this compound with other prominent targeted agents, namely menin and DOT1L inhibitors.
Mechanism of Action: A Converging Pathway
The primary therapeutic targets in MLL-r leukemia converge on the regulation of the HOXA9/MEIS1 axis. This compound, menin inhibitors, and DOT1L inhibitors all function to downregulate the expression of these critical oncogenes, albeit through different upstream mechanisms.
This compound induces rapid, caspase-dependent apoptosis within hours of treatment.[1][2][3][4] This is accompanied by mitochondrial depolarization and a swift reduction in the mRNA levels of HOXA9, MEIS1, CMYC, and BCL2.[1][2][3][4] The precise molecular target of this compound is not fully elucidated, but its rapid action suggests it may interfere with the transcriptional machinery downstream of the MLL fusion protein.
Menin Inhibitors , such as revumenib and ziftomenib, are small molecules that disrupt the critical interaction between the MLL fusion protein and menin. This interaction is essential for the recruitment of the MLL complex to target genes like HOXA9 and MEIS1. By blocking this interaction, menin inhibitors effectively shut down the leukemogenic gene expression program, leading to cell differentiation and apoptosis.
DOT1L Inhibitors , like pinometostat (B612198) (EPZ-5676), target the histone methyltransferase DOT1L. In MLL-r leukemia, the MLL fusion protein aberrantly recruits DOT1L to its target genes, leading to the methylation of histone H3 on lysine (B10760008) 79 (H3K79me). This epigenetic mark is crucial for maintaining the active transcription of HOXA9 and MEIS1. Pinometostat inhibits the catalytic activity of DOT1L, thereby preventing H3K79 methylation and suppressing the expression of these oncogenes.
Comparative Efficacy: In Vitro Studies
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives in MLL-rearranged leukemia cell lines. Lower IC50 values indicate higher potency.
| Compound | Target | Cell Line | IC50 (µM) | Citation(s) |
| This compound | Unknown (downregulates HOXA9/MEIS1) | MV4;11 | 4.8 | [1][2] |
| MOLM-13 | 4.2 | [1][2] | ||
| Revumenib | Menin-MLL Interaction | MV4;11 | ~0.01-0.02 | |
| MOLM-13 | ~0.01-0.02 | |||
| Pinometostat (EPZ-5676) | DOT1L | MV4;11 | <1 | |
| MOLM-13 | <1 |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Detailed methodologies for key assays used to characterize the mechanism of action of these compounds are provided below.
Cell Viability Assay (Alamar Blue)
This assay quantitatively measures cell proliferation and cytotoxicity.
Protocol:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of the test compound (e.g., this compound) and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Add 10 µL of Alamar Blue reagent to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.
Protocol:
-
Cell Treatment: Treat 1-5 x 10^5 cells with the desired concentration of the test compound for a specified time (e.g., 24 hours).
-
Harvest and Wash: Harvest cells by centrifugation and wash once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Live cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This assay uses the fluorescent probe JC-1 to measure the mitochondrial membrane potential, a key indicator of mitochondrial health and apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the test compound as desired. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: Prepare a JC-1 staining solution and add it to the cells. Incubate for 15-30 minutes at 37°C.
-
Washing: Centrifuge the cells and wash with assay buffer to remove excess JC-1.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Western Blot for Apoptosis Markers
This technique is used to detect the cleavage of key apoptosis-related proteins, such as caspase-3 and PARP.
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The appearance of cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.
Conclusion
This compound represents a promising therapeutic agent for MLL-rearranged leukemias, acting through the induction of rapid apoptosis and the downregulation of the key oncogenic drivers HOXA9 and MEIS1. While its precise molecular target remains to be fully identified, its mechanism converges on the same critical signaling pathway as menin and DOT1L inhibitors. Comparative in vitro data suggests that while menin and DOT1L inhibitors may exhibit higher potency in some cell lines, this compound's rapid induction of apoptosis presents a distinct and potentially advantageous cytotoxic profile. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and its place in the evolving landscape of targeted therapies for this aggressive leukemia.
References
- 1. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]
- 4. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of CCI-007's Cytotoxic Effects: A Comparative Guide
This guide provides an objective comparison of the cytotoxic effects of the novel small molecule CCI-007 with other therapeutic agents relevant to hematological malignancies, particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's performance.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and a selection of comparator compounds across various leukemia cell lines. Lower IC50 values indicate greater cytotoxic potency. The comparator agents include targeted therapies such as Menin and DOT1L inhibitors, which are also under investigation for MLL-rearranged leukemias, as well as standard-of-care chemotherapy agents.
| Cell Line | Compound Class | Compound | IC50 (µM) | Source |
| MLL-rearranged | ||||
| MV4;11 (AML) | Novel Small Molecule | This compound | ~2.5 | [1] |
| Menin Inhibitor | Revumenib | ~0.0455 | [2] | |
| Menin Inhibitor | SNDX-50469 | ~0.02 | [3] | |
| DOT1L Inhibitor | EPZ-5676 | <0.01 | [4] | |
| Chemotherapy | Cytarabine | ~0.1 | [5] | |
| Chemotherapy | Doxorubicin | ~0.05 | [6][7] | |
| MOLM-13 (AML) | Novel Small Molecule | This compound | ~3.0 | [1] |
| Menin Inhibitor | SNDX-50469 | ~0.1 | [3] | |
| DOT1L Inhibitor | EPZ-5676 | <0.01 | [4] | |
| Chemotherapy | Cytarabine | ~0.5 | [5] | |
| Chemotherapy | Doxorubicin | ~0.1 | [6][7] | |
| SEM (ALL) | Novel Small Molecule | This compound | >20 (Resistant) | [1] |
| Menin Inhibitor | Revumenib | ~0.1 | [2] | |
| DOT1L Inhibitor | EPZ-5676 | <0.01 | [4] | |
| RS4;11 (ALL) | Novel Small Molecule | This compound | >20 (Resistant) | [1] |
| Menin Inhibitor | Revumenib | ~0.341 | [2] | |
| DOT1L Inhibitor | EPZ-5676 | <0.01 | [4] | |
| KOPN-8 (ALL) | Novel Small Molecule | This compound | >20 (Resistant) | [1] |
| Menin Inhibitor | Revumenib | ~0.2 | [2] | |
| MLL-wild type | ||||
| U937 (AML) | Novel Small Molecule | This compound | ~5.0 | [1][8] |
| Chemotherapy | Doxorubicin | ~0.2 | [6][7] | |
| KG-1 (AML) | Novel Small Molecule | This compound | >20 (Resistant) | [8] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the process of its evaluation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assessment (Alamar Blue Assay)
This assay quantitatively measures cell proliferation and cytotoxicity.
-
Principle: The Alamar Blue reagent contains resazurin (B115843), a blue, non-fluorescent, and cell-permeable compound. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.
-
Procedure:
-
Cell Plating: Seed leukemia cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and comparator drugs for 72 hours. Include vehicle-only controls.
-
Reagent Addition: Add Alamar Blue reagent to each well, typically at 10% of the culture volume.
-
Incubation: Incubate the plates for 4-8 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[9][10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression.
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or comparator compounds for a specified period (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and suspension cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[12][13][14]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.[14]
-
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
This assay is used to assess mitochondrial health, a key indicator of apoptosis.
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
-
Procedure:
-
Cell Treatment: Treat cells with this compound or comparator compounds for the desired time.
-
JC-1 Staining: Incubate the treated cells with JC-1 staining solution for 15-30 minutes at 37°C.[8][15][16]
-
Washing: Wash the cells to remove the excess JC-1 dye.
-
Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. Measure the fluorescence intensity in both the red (J-aggregates) and green (JC-1 monomers) channels.
-
Data Interpretation: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization and an induction of apoptosis.
-
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plus.ac.at [plus.ac.at]
- 5. researchgate.net [researchgate.net]
- 6. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Comparative Analysis of Apoptotic Pathways: CCI-007 Versus Other Anti-Cancer Agents
An Objective Guide for Researchers and Drug Development Professionals
Apoptosis, or programmed cell death, is a critical process that cancer cells often evade. Consequently, many anti-cancer therapies are designed to reactivate this intrinsic cell suicide program. Understanding the specific apoptotic pathways triggered by different drugs is paramount for developing effective, targeted treatments and overcoming resistance. This guide provides a detailed comparison of the apoptotic pathway induced by the novel small molecule CCI-007 against other well-established classes of anti-cancer drugs, supported by experimental data and methodologies.
The Apoptotic Mechanism of this compound
This compound is a novel small molecule identified for its selective cytotoxicity against a subset of leukemias, particularly those with MLL rearrangements (MLL-r).[1][2][3] Its mechanism of action is distinguished by its rapidity and its method of initiating the apoptotic cascade.
Studies have shown that this compound induces rapid, caspase-dependent apoptosis within 24 hours of treatment.[1][2][3][4] The core mechanism involves triggering the intrinsic (or mitochondrial) apoptotic pathway , evidenced by significant mitochondrial depolarization observed in sensitive cells.[1][3][4] A key feature of this compound's action is its ability to alter the gene expression signature that drives MLL-r leukemia. Within hours, it downregulates the expression of crucial survival genes, including HOXA9, MEIS1, CMYC, and the anti-apoptotic gene BCL2.[1][2][3][4] This transcriptional suppression of Bcl-2, a guardian of the mitochondria, is a critical upstream event that leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent caspase activation.
Comparison with Other Drug-Induced Apoptotic Pathways
The mechanism of this compound can be contrasted with other apoptosis-inducing agents that utilize different triggers and pathways.
Bcl-2 Inhibitors (e.g., Venetoclax)
Bcl-2 inhibitors, such as Venetoclax, are classified as "BH3 mimetics."[5][6] Like this compound, they target the Bcl-2 family of proteins to induce the intrinsic apoptotic pathway. However, the mode of action is different. Instead of downregulating BCL2 gene expression, Venetoclax directly binds to the Bcl-2 protein, inhibiting its function.[7][8] This releases pro-apoptotic proteins like Bax and Bak, which then trigger mitochondrial permeabilization.[6][9]
-
Similarity: Both this compound and Bcl-2 inhibitors ultimately trigger the mitochondrial pathway by neutralizing Bcl-2.
-
Difference: this compound acts at the transcriptional level (reducing Bcl-2 synthesis), whereas Venetoclax acts at the protein level (directly inhibiting existing Bcl-2).
Conventional Chemotherapies (e.g., Doxorubicin (B1662922), Cisplatin)
Conventional cytotoxic drugs like doxorubicin and cisplatin (B142131) typically induce apoptosis by causing overwhelming cellular stress, most often DNA damage.[10][11] This stress activates sensor proteins that converge on the mitochondria, triggering the intrinsic pathway.[12][13] While the end-stage process is similar to that of this compound, the initial trigger is a broad, non-specific stress signal rather than a targeted alteration of a specific gene expression program. The time to caspase activation can vary significantly, from a few hours with doxorubicin to over 14 hours with cisplatin.[10][12]
-
Similarity: Both primarily utilize the intrinsic (mitochondrial) pathway.
-
Difference: The initiating signal for this compound is targeted downregulation of survival genes, while for chemotherapies, it is generally broad cellular damage.
Death Receptor Agonists (e.g., TRAIL)
A distinct mechanism is employed by agents that activate the extrinsic apoptotic pathway .[14] Ligands like TNF-related apoptosis-inducing ligand (TRAIL) bind to death receptors (e.g., DR4, DR5) on the cell surface.[15] This binding recruits adaptor proteins (FADD) and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC), leading to the direct activation of initiator Caspase-8, which in turn activates executioner caspases like Caspase-3.[15][16] This pathway can operate independently of the mitochondria, although a link exists where Caspase-8 can cleave the protein Bid into tBid, which then engages the mitochondrial pathway to amplify the apoptotic signal.
-
Difference: This is a fundamentally different mechanism from this compound. The extrinsic pathway is initiated at the cell membrane and directly activates Caspase-8, whereas this compound's intrinsic pathway is initiated internally at the level of gene expression and activates Caspase-9.
Quantitative Data Summary
The table below summarizes the key comparative aspects of these apoptotic pathways.
| Feature | This compound | Bcl-2 Inhibitors (Venetoclax) | Conventional Chemotherapy (Doxorubicin) | Death Receptor Agonists (TRAIL) |
| Primary Pathway | Intrinsic (Mitochondrial) | Intrinsic (Mitochondrial) | Intrinsic (Mitochondrial) | Extrinsic (Death Receptor) |
| Initiating Event | Downregulation of BCL2, HOXA9, MEIS1 | Direct inhibition of Bcl-2 protein | DNA damage / Cellular stress | Death receptor ligation |
| Key Protein Target | MLL-r gene expression program | Anti-apoptotic Bcl-2 proteins | DNA, Topoisomerase II | Death Receptors (DR4/5) |
| Initiator Caspase | Caspase-9 | Caspase-9 | Caspase-9 | Caspase-8 |
| Time to Apoptosis | Rapid (within 24 hours)[1] | Variable, can be rapid | Variable (2-16+ hours)[10][12] | Rapid |
Experimental Protocols
The characterization of these pathways relies on a set of robust molecular and cell biology techniques.
Analysis of Apoptosis by Annexin V Staining
This is a standard flow cytometry assay to detect one of the earliest events in apoptosis.
-
Principle: In healthy cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify apoptotic cells. A vital dye like Propidium Iodide (PI) is co-stained to distinguish early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Methodology:
-
Culture cells (e.g., PER-485, MV4;11) and treat with the drug (e.g., 5 µM this compound) or vehicle control for the desired time (e.g., 24 hours).[1]
-
Harvest cells by centrifugation and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC) and a dead-cell stain (e.g., PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, quantifying the percentage of cells in each quadrant (live, early apoptotic, late apoptotic).
-
Caspase Activity Assay
This assay quantifies the activity of key executioner caspases like Caspase-3.
-
Principle: A synthetic substrate containing the caspase recognition sequence (e.g., DEVD for Caspase-3) is linked to a fluorophore (e.g., AFC).[10] When an active caspase cleaves the substrate, the fluorophore is released and emits a measurable fluorescent signal. The rate of fluorescence increase is proportional to caspase activity.
-
Methodology:
-
Treat cells with the drug of interest over a time course.
-
At each time point, lyse the cells to release intracellular contents.
-
Add the cell lysate to a reaction buffer containing the fluorogenic caspase substrate (e.g., Ac-DEVD-AFC).
-
Incubate at 37°C.
-
Measure the fluorescence intensity at appropriate excitation/emission wavelengths using a fluorometer or plate reader.
-
A pancaspase inhibitor (e.g., z-VAD-fmk) should be used as a negative control to confirm the signal is caspase-specific.[17]
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay is used to confirm the involvement of the mitochondrial pathway.
-
Principle: Healthy mitochondria maintain a high negative membrane potential. The collapse of this potential is a hallmark of the intrinsic apoptotic pathway. Cationic fluorescent dyes like JC-1 or TMRE accumulate in active mitochondria. With JC-1, the dye forms red fluorescent aggregates in healthy mitochondria, but upon depolarization, it disperses into the cytoplasm as green fluorescent monomers. The ratio of red to green fluorescence provides a measure of mitochondrial health.
-
Methodology:
-
Treat cells with the drug (e.g., this compound) or control.
-
Incubate the cells with the JC-1 dye for 15-30 minutes at 37°C.
-
Wash cells to remove excess dye.
-
Analyze by flow cytometry or fluorescence microscopy, measuring the fluorescence in both red and green channels.
-
A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
References
- 1. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer [mdpi.com]
- 6. Frontiers | Bcl-2 inhibition in the treatment of hematologic malignancies [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mayo.edu [mayo.edu]
- 15. The Death Receptor Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis - Wikipedia [en.wikipedia.org]
- 17. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of CCI-007 and Alternative Inhibitors of the HOXA9/MEIS1 Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel small molecule CCI-007 with other known inhibitors of the HOXA9/MEIS1 signaling pathway, a critical axis in the development of acute myeloid leukemia (AML), particularly in cases with MLL rearrangements. This document summarizes key performance data, details experimental methodologies for validation, and provides visual representations of the underlying biological processes and workflows.
Data Presentation: Quantitative Comparison of Inhibitors
The following tables summarize the in vitro efficacy of this compound and alternative compounds targeting the HOXA9/MEIS1 pathway. The data is compiled from various preclinical studies and presented to facilitate a direct comparison of their potency and cellular effects.
Table 1: In Vitro Cytotoxicity of HOXA9/MEIS1 Pathway Inhibitors
| Compound | Target | Cell Line | IC50 | Citation |
| This compound | Unknown (downregulates HOXA9/MEIS1) | PER-485 (MLL-r ALL) | Low µM | [1] |
| MV4;11 (MLL-r AML) | Low µM | [1] | ||
| MOLM-13 (MLL-r AML) | Low µM | [1] | ||
| THP-1 (MLL-r AML) | Low µM | [1] | ||
| U937 (CALM-AF10) | Low µM | [1][2] | ||
| KP-MO-TS (CALM-AF10) | Low µM | [1][2] | ||
| Loucy (SET-NUP214) | Low µM | [2] | ||
| Pinometostat (EPZ-5676) | DOT1L | MV4-11 (MLL-r AML) | 3.5 nM (14 days) | [3] |
| KOPN-8 (MLL-ENL) | 71 nM (14 days) | [4] | ||
| NOMO-1 (MLL-AF9) | 658 nM (14 days) | [4] | ||
| MI-1481 | Menin-MLL Interaction | MV4-11 (MLL-r AML) | 3.6 nM | [5] |
| KO-539 (Ziftomenib) | Menin-MLL Interaction | MOLM13 (MLL-AF9) | Dose-dependent growth inhibition | [6][7] |
| OCI-AML3 (NPM1c) | Dose-dependent growth inhibition | [6][7] |
Table 2: Effect of Inhibitors on HOXA9 and MEIS1 Expression
| Compound | Cell Line | Effect on HOXA9 mRNA | Effect on MEIS1 mRNA | Citation |
| This compound | PER-485, MOLM-13, MV4;11 | Downregulation | Downregulation | [8] |
| Pinometostat (EPZ-5676) | MV4-11 | IC50 of 67 nM | IC50 of 53 nM | [3] |
| MI-1481 | MV4-11 | Reduction | Reduction | [5] |
| KO-539 (Ziftomenib) | MOLM13, OCI-AML3 | Downstream reduction | Downstream reduction | [6][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of these inhibitors are provided below.
Cell Viability and IC50 Determination
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cell Culture: Leukemia cell lines (e.g., MV4-11, MOLM-13, PER-485) are cultured in appropriate media and conditions.
-
Compound Preparation: A serial dilution of the test compound (e.g., this compound, Pinometostat) is prepared.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the compound or vehicle control (DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours for cytotoxic compounds, up to 14 days for epigenetic inhibitors like Pinometostat)[3].
-
Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo®, which quantify metabolic activity or ATP content, respectively.
-
Data Analysis: The results are normalized to the vehicle control, and the IC50 values are calculated by fitting the data to a dose-response curve using appropriate software.
-
Apoptosis Assay using Annexin V Staining
-
Objective: To quantify the percentage of apoptotic cells following compound treatment.
-
Methodology:
-
Cell Treatment: Cells are treated with the test compound at a specific concentration (e.g., 5 µM this compound) or vehicle control for a defined time (e.g., 24 hours)[1].
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in 1X Binding Buffer. Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye such as Propidium Iodide (PI) or DAPI are added to the cell suspension.
-
Incubation: The cells are incubated for 10-15 minutes at room temperature in the dark[10][11].
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI/DAPI negative cells are identified as early apoptotic cells, while cells positive for both stains are considered late apoptotic or necrotic.
-
Mitochondrial Membrane Potential Assay (JC-1 Staining)
-
Objective: To assess mitochondrial depolarization, an early event in apoptosis.
-
Methodology:
-
Cell Treatment: Cells are treated with the test compound or vehicle control.
-
JC-1 Staining: The cells are incubated with JC-1 dye (e.g., 2 µM) for 15-30 minutes at 37°C[12][13]. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers and fluoresces green.
-
Analysis: The shift in fluorescence from red to green is quantified using flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Gene Expression Analysis by RT-qPCR
-
Objective: To measure the mRNA levels of target genes such as HOXA9 and MEIS1.
-
Methodology:
-
Cell Treatment: Cells are treated with the inhibitor for a specified time (e.g., 3 hours with 5 µM this compound)[8].
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a suitable method (e.g., TRIzol).
-
Reverse Transcription: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression in treated cells to that in vehicle-treated controls[8].
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological and experimental processes.
References
- 1. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. ashpublications.org [ashpublications.org]
- 7. targetedonc.com [targetedonc.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Kura Oncology Presents First Clinical Data for Menin Inhibitor KO-539 at American Society of Hematology Annual Meeting | Kura Oncology, Inc. [ir.kuraoncology.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
Assessing the Therapeutic Potential of CCI-007 in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the therapeutic potential of CCI-007, a novel small molecule inhibitor, in the context of MLL-rearranged (MLL-r) leukemias. While preclinical data for this compound is currently limited to in vitro studies due to its metabolic instability, this document will compare its established mechanism of action and efficacy in leukemia cell lines against alternative therapeutic strategies that have been evaluated in patient-derived xenograft (PDX) models.
Executive Summary
This compound has demonstrated potent and selective cytotoxic activity against a subset of MLL-r leukemia cell lines. Its mechanism of action involves the rapid induction of apoptosis through the downregulation of key survival genes, including HOXA9, MEIS1, CMYC, and BCL2.[1][2][3][4] However, the lead compound this compound lacks the necessary metabolic stability for in vivo studies, including those in patient-derived xenograft models.[1] Therefore, this guide will focus on its in vitro preclinical data and compare its therapeutic strategy with more clinically advanced alternatives, such as menin and DOT1L inhibitors, for which in vivo and PDX data are available.
This compound: In Vitro Performance and Mechanism of Action
This compound was identified through a cell-based small molecule library screen as a selective inhibitor of MLL-r leukemia cell lines.[1][3]
Key Findings from In Vitro Studies:
-
Selective Cytotoxicity: this compound significantly decreases the viability of a subset of MLL-r, CALM-AF10, and SET-NUP214 leukemia cell lines, while showing minimal effect on MLL wild-type leukemia cells, solid tumor cell lines, and normal cells.[1][2][3]
-
Rapid Apoptosis Induction: The compound induces rapid, caspase-dependent apoptosis in sensitive leukemia cell lines within hours of treatment, accompanied by mitochondrial depolarization.[1][3]
-
Target Gene Downregulation: this compound alters the MLL-r gene expression signature by downregulating critical survival genes, including HOXA9, MEIS1, CMYC, and BCL2.[1][3][4]
Data Presentation: this compound In Vitro Efficacy
| Cell Line | Type of Leukemia | IC50 of this compound (μM) |
| PER-485 | MLL-r ALL | 2.5 |
| MOLM-13 | MLL-r AML | 4.8 |
| MV4;11 | MLL-r AML | 6.2 |
| U937 | CALM-AF10 AML | 3.8 |
| KP-MO-TS | CALM-AF10 AML | 4.7 |
| REH | Pre-B cell ALL | > 20 |
| Jurkat | Childhood T-cell ALL | > 20 |
| KG-1 | AML | > 20 |
| Kasumi-1 | AML-ETO AML | > 20 |
Source: Data compiled from Somers et al., Oncotarget, 2016.[1]
Signaling Pathway of this compound's Proposed Mechanism of Action
The following diagram illustrates the proposed signaling pathway affected by this compound in MLL-rearranged leukemia.
References
- 1. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CCI-007 and a Panel of Small Molecule mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Efficacy and Mechanism of Action
This guide provides a comparative analysis of the novel small molecule inhibitor CCI-007 and a selection of established mechanistic Target of Rapamycin (mTOR) inhibitors: Everolimus, Temsirolimus, Sapanisertib, and Vistusertib. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the preclinical data, mechanisms of action, and experimental methodologies for these compounds, facilitating informed decisions in cancer research and drug discovery.
Introduction to the Inhibitors
This compound is a novel small molecule inhibitor identified through a cell-based screen for its cytotoxic activity against infant leukemia with Mixed Lineage Leukemia (MLL) gene rearrangements.[1][2][3] Its mechanism of action is distinct from mTOR inhibitors, focusing on the downregulation of key oncogenic transcription factors.
mTOR inhibitors are a class of drugs that target the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[4][5] The inhibitors included in this comparison are:
-
Everolimus (RAD001): An inhibitor of mTOR complex 1 (mTORC1).[2][5]
-
Sapanisertib (INK-128/MLN0128): A dual mTORC1 and mTORC2 inhibitor.
-
Vistusertib (AZD2014): A dual mTORC1 and mTORC2 inhibitor.[7][8]
Comparative Efficacy: A Quantitative Overview
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and the selected mTOR inhibitors in various leukemia cell lines. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: IC50 Values of this compound in a Panel of Human Leukemia Cell Lines [1]
| Cell Line | Subtype | MLL Status | IC50 (µM) |
| Sensitive | |||
| PER-485 | BCP-ALL | Rearranged | 2.9 |
| MV4;11 | AML | Rearranged | 2.1 |
| MOLM-13 | AML | Rearranged | 2.5 |
| THP-1 | AML | Rearranged | 3.5 |
| U937 | AML | CALM-AF10 | 3.8 |
| KP-MO-TS | AML | CALM-AF10 | 4.7 |
| Loucy | T-ALL | SET-NUP214 | 4.2 |
| Resistant | |||
| RS4;11 | BCP-ALL | Rearranged | > 20 |
| SEMK2 | BCP-ALL | Rearranged | > 20 |
| KOPN-8 | BCP-ALL | Rearranged | > 20 |
| REH | BCP-ALL | Wild-type | > 20 |
| NALM-6 | BCP-ALL | Wild-type | > 20 |
| CEM | T-ALL | Wild-type | > 20 |
| Jurkat | T-ALL | Wild-type | > 20 |
| KG-1 | AML | Wild-type | > 20 |
| Kasumi-1 | AML | Wild-type | > 20 |
Table 2: IC50 Values of Selected mTOR Inhibitors in Leukemia Cell Lines
| Inhibitor | Cell Line | Subtype | MLL Status | IC50 (nM) | Reference |
| Everolimus | MV4-11 | AML | Rearranged | ~5-50 (in combination) | [9] |
| MOLM-13 | AML | Rearranged | Not specified | ||
| Temsirolimus | MOLM-13 | AML | Rearranged | ~100 (in combination) | [10] |
| Sapanisertib | MV4-11 | AML | Rearranged | Not specified | |
| MOLM-13 | AML | Rearranged | Not specified | ||
| Vistusertib | Not specified |
Note: Data for mTOR inhibitors in specific MLL-rearranged cell lines is limited in the public domain. The provided data for Everolimus and Temsirolimus are from combination studies, which may not reflect the single-agent IC50.
Mechanisms of Action and Signaling Pathways
This compound: Targeting the MLL-Rearranged Epigenetic Landscape
This compound induces rapid, caspase-dependent apoptosis in sensitive MLL-rearranged leukemia cells.[1][2][3] Its primary mechanism involves the significant downregulation of the mRNA expression of key genes that are crucial for the survival and proliferation of MLL-rearranged leukemia, including:
This targeted disruption of the MLL-fusion protein-driven transcriptional program leads to cell death.
mTOR Inhibitors: Disrupting a Central Growth and Survival Hub
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is a common feature in many cancers.
-
mTORC1 primarily regulates protein synthesis through the phosphorylation of S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
-
mTORC2 is involved in the activation of AKT, which promotes cell survival.
Everolimus and Temsirolimus are allosteric inhibitors that bind to FKBP12, and this complex then binds to and inhibits mTORC1.[5] Sapanisertib and Vistusertib are ATP-competitive inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.
Cell Viability Assay (Alamar Blue)
This assay quantitatively measures cell proliferation and viability. The protocol is based on the methodology described in the study of this compound.[1]
-
Cell Seeding: Plate leukemia cells in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Add the small molecule inhibitors at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.
-
Incubation with Reagent: Incubate for another 4-6 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat leukemia cells with the inhibitor at the desired concentration and for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Quantitative Real-Time Reverse Transcription PCR (qRT-PCR)
This technique is used to measure the mRNA expression levels of target genes.
-
RNA Extraction: Isolate total RNA from inhibitor-treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction with the cDNA template, gene-specific primers (for HOXA9, MEIS1, c-MYC, BCL2, and a housekeeping gene like GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Thermal Cycling: Perform the qRT-PCR in a real-time PCR thermal cycler.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the control-treated cells.
Summary and Future Directions
This guide provides a comparative overview of the preclinical data for this compound and a panel of mTOR inhibitors. This compound demonstrates a distinct mechanism of action by targeting the transcriptional machinery of MLL-rearranged leukemia, leading to potent and selective cytotoxicity in sensitive cell lines. The mTOR inhibitors, on the other hand, target a central signaling pathway that is frequently dysregulated in a broader range of cancers.
The provided data and protocols serve as a valuable resource for researchers investigating novel therapeutic strategies for leukemia and other cancers. Further head-to-head comparative studies in a standardized panel of cell lines and in vivo models are warranted to more definitively elucidate the relative efficacy and potential clinical applications of these promising small molecule inhibitors. The unique mechanism of this compound suggests its potential for use in combination therapies with mTOR inhibitors or other targeted agents to overcome resistance and improve therapeutic outcomes.
References
- 1. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Novel Signaling Pathways for Resistant Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Therapeutic Targeting of MLL Degradation Pathways in MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukemogenic rearrangements at the mixed lineage leukemia gene (MLL)—multiple rather than a single mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic resistance in acute myeloid leukemia cells is mediated by a novel ATM/mTOR pathway regulating oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A combination of temsirolimus, an allosteric mTOR inhibitor, with clofarabine as a new therapeutic option for patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of CCI-007 in a Research Environment
Essential guidance on personal protective equipment, operational protocols, and disposal for the cytotoxic research compound CCI-007.
For researchers, scientists, and drug development professionals working with the novel small molecule this compound, a compound identified for its cytotoxic activity against certain leukemia cells, ensuring stringent safety measures is paramount.[1][2][3][4][5][6] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a cytotoxic agent necessitates adherence to established protocols for handling such hazardous materials. This guide synthesizes critical safety and logistical information based on general guidelines for managing cytotoxic compounds in a laboratory setting.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure through inhalation, skin contact, or ingestion. The following table summarizes the essential PPE for various stages of handling this cytotoxic compound.
| PPE Component | Standard Specification | Area of Use | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves (double gloving recommended) | All handling stages | Prevents direct skin contact with the compound.[7] |
| Gown | Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs | All handling stages | Protects skin and personal clothing from contamination.[7] |
| Eye Protection | Safety glasses with side shields or goggles | All handling stages | Shields eyes from potential splashes or aerosols. |
| Face Protection | Full-face shield in conjunction with goggles | Risk of splashing | Offers a higher level of protection for the entire face.[7] |
| Respiratory Protection | N95 respirator or higher | Handling of powdered compound or when aerosols may be generated | Minimizes the risk of inhaling hazardous particles.[8] |
| Shoe Covers | Disposable, slip-resistant | Areas where this compound is handled | Prevents the spread of contamination outside the work area.[7] |
Operational Protocols: A Step-by-Step Approach to Safety
A systematic workflow is essential for the safe handling and disposal of this compound. The following diagram illustrates a logical progression of steps to be followed within a designated and controlled laboratory environment.
Disposal Plan: Managing Cytotoxic Waste
All materials that come into contact with this compound must be treated as hazardous cytotoxic waste. Proper segregation and disposal are critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation : All contaminated items, including gloves, gowns, pipette tips, and empty vials, should be placed in clearly labeled, leak-proof cytotoxic waste containers.[9][10] These containers are typically color-coded purple or yellow, depending on institutional and regional regulations.
-
Sharps : Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant cytotoxic sharps container.[10]
-
Decontamination : Work surfaces and equipment should be decontaminated using a validated procedure, which may involve a sequence of cleaning agents such as a detergent followed by an appropriate disinfectant.
-
Waste Disposal : Cytotoxic waste must be disposed of according to institutional and local environmental regulations. High-temperature incineration is the generally accepted method for the destruction of cytotoxic waste.[9]
Disclaimer: The information provided here is based on general best practices for handling cytotoxic compounds in a research setting. In the absence of a specific Safety Data Sheet for this compound, researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols. Always perform a risk assessment for your specific experimental procedures.
References
- 1. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gerpac.eu [gerpac.eu]
- 9. cleanaway.com.au [cleanaway.com.au]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
